Product packaging for Byzantionoside B(Cat. No.:CAS No. 135820-80-3)

Byzantionoside B

Numéro de catalogue: B174287
Numéro CAS: 135820-80-3
Poids moléculaire: 372.5 g/mol
Clé InChI: NYLNHNDMNOPWAZ-ZLEFDVGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Blumenol C glucoside is an O-acyl carbohydrate.
Blumenol C glucoside has been reported in Mallotus metcalfianus, Antidesma membranaceum, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O7 B174287 Byzantionoside B CAS No. 135820-80-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNHNDMNOPWAZ-ZLEFDVGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135820-80-3
Record name Byzantionoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BYZANTIONOSIDE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Byzantionoside B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byzantionoside B is a naturally occurring megastigmane glycoside, a class of C13-norisoprenoid compounds.[1][2] It has garnered interest in the scientific community due to its potential biological activities, including stimulatory effects on bone formation.[3] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and relevant experimental protocols related to this compound.

Chemical Structure and Properties

This compound is structurally defined as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside.[2][4] The absolute stereochemistry of the compound has been a subject of revision, with the current assignment established through methods including the modified Mosher's method.[2][4] Initially isolated from plants such as Stachys byzantina, it is also known by the synonym Blumenol C glucoside.[5][6]

Key Chemical Identifiers:

  • Molecular Formula: C₁₉H₃₂O₇[7]

  • Molecular Weight: 372.5 g/mol [1][7]

  • IUPAC Name: (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one[7]

  • CAS Number: 135820-80-3[7]

  • SMILES: CC1=CC(=O)CC([C@H]1CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C[7]

Quantitative Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

High-Resolution Mass Spectrometry (HR-ESI-TOF-MS)
IonCalculated m/z (for C₁₉H₃₂O₇Na)Observed m/z
[M+Na]⁺395.2040395.2038
Table 1: HR-ESI-TOF-MS data for this compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were recorded in methanol-d₄ (CD₃OD).

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
2128.25.80 (s)
3201.8
4164.7
552.52.14 (d, 16.8), 2.49 (d, 16.8)
636.72.09 (m)
748.31.45 (m), 1.93 (m)
840.91.55 (m), 1.67 (m)
977.13.96 (m)
1020.71.18 (d, 6.1)
1120.01.93 (s)
1223.61.01 (s)
1324.51.06 (s)
1'104.24.31 (d, 7.8)
2'75.13.20 (dd, 7.8, 9.0)
3'78.03.35 (m)
4'71.63.29 (m)
5'77.93.35 (m)
6'62.83.68 (dd, 5.5, 11.9), 3.86 (m)
Table 2: ¹H and ¹³C NMR data for this compound in CD₃OD.[5]

Experimental Protocols

General Protocol for Isolation and Purification

The following is a representative workflow for the isolation of megastigmane glycosides like this compound from plant material.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Dried Plant Material (e.g., aerial parts of Stachys byzantina) extraction Maceration with MeOH plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Partitioning between H₂O and n-BuOH crude_extract->partitioning nBuOH_fraction n-Butanol Fraction (Glycoside-rich) partitioning->nBuOH_fraction silica_gel Silica Gel Column Chromatography nBuOH_fraction->silica_gel rp18 RP-18 Column Chromatography silica_gel->rp18 hplc Preparative HPLC rp18->hplc pure_compound Pure this compound hplc->pure_compound

A general workflow for the isolation of this compound.
  • Extraction: Dried and powdered aerial parts of the plant are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The glycoside-rich fraction is typically found in the n-butanol layer.

  • Chromatographic Purification: The n-butanol fraction is subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol-water).

    • Reversed-Phase (RP-18) Chromatography: Fractions containing the compound of interest are further purified on an RP-18 column with a methanol-water gradient.

    • Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation Methodology
  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the purified compound.[8]

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[8]

  • Stereochemistry Determination: The relative and absolute stereochemistry is determined using techniques such as Nuclear Overhauser Effect (NOE) experiments, analysis of coupling constants, and chemical derivatization methods like the modified Mosher's ester analysis.[2]

Biological Activity and Signaling Pathway

This compound has been reported to stimulate osteogenic activity in human osteoblast cells.[3] This activity is associated with the upregulation of key markers of bone formation, including alkaline phosphatase (ALP) activity and mineralization. The underlying mechanism is believed to involve the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway, which plays a crucial role in osteoblast differentiation.[3]

Proposed Signaling Pathway for Osteogenic Activity

The diagram below illustrates the proposed signaling cascade initiated by BMP-2, which is believed to be positively modulated by this compound, leading to osteoblast differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Receptor SMAD Smad1/5/8 BMPR->SMAD Activates pSMAD p-Smad1/5/8 SMAD->pSMAD Phosphorylation Complex p-Smad/Smad4 Complex pSMAD->Complex SMAD4 Smad4 SMAD4->Complex RUNX2 RUNX2 Complex->RUNX2 Activates Osteo_Genes Osteogenic Genes (e.g., ALP, Osteocalcin) RUNX2->Osteo_Genes Upregulation ByzantionosideB This compound BMP2 BMP-2 ByzantionosideB->BMP2 Stimulates BMP2->BMPR Binds

Proposed BMP-2/RUNX2 signaling pathway influenced by this compound.

This pathway highlights the activation of Smad proteins upon BMP-2 receptor binding, leading to the nuclear translocation of the p-Smad/Smad4 complex. This complex then acts as a transcription factor, upregulating the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation and the expression of bone-specific genes.[9][10]

References

Byzantionoside B: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byzantionoside B, a naturally occurring C13-nor-isoprenoid glycoside, has garnered significant interest within the scientific community due to its diverse and promising biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its putative mechanisms of action through relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is exclusively of plant origin, having been identified in several distinct botanical species. The primary reported sources are:

  • Stachys byzantina (Lamb's Ear): The aerial parts of this plant are a known source of this compound.[1]

  • Ruellia patula : The leaves of this plant have been found to contain a sulfated derivative of this compound, indicating the presence of the parent compound.[2][3][4]

  • Peumus elongatus : This plant is also cited as a natural source of this compound.[5]

While these are the most prominently cited sources, related megastigmane glycosides are found in a variety of other plants, suggesting that the distribution of this compound may be wider than currently documented.

Table 1: Natural Sources of this compound

Plant SpeciesPart of Plant
Stachys byzantinaAerial Parts
Ruellia patulaLeaves
Peumus elongatusNot specified

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a detailed methodology adapted from the isolation of a closely related derivative from Ruellia patula.[2][3]

Experimental Protocol: Isolation from Ruellia patula Leaves

2.1.1. Extraction

  • Drying and Pulverization: Air-dry the fresh leaves of Ruellia patula at room temperature until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Maceration: Macerate the powdered plant material with 70% methanol (MeOH) at room temperature for 72 hours. The solvent-to-solid ratio should be sufficient to ensure thorough extraction (e.g., 10:1 v/w).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

2.1.2. Fractionation

  • Solvent-Solvent Partitioning: Resuspend the crude methanolic extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • n-Hexane: Partition the aqueous suspension with n-hexane to remove nonpolar compounds such as fats and waxes.

    • Ethyl Acetate (EtOAc): Subsequently, partition the aqueous layer with ethyl acetate to extract compounds of intermediate polarity.

    • n-Butanol (n-BuOH): Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds, including glycosides like this compound.

  • Concentration of Fractions: Concentrate each of the solvent fractions (n-hexane, EtOAc, and n-BuOH) to dryness in vacuo. The n-butanol fraction is expected to be enriched with this compound.

2.1.3. Chromatographic Purification

  • Droplet Counter-Current Chromatography (DCCC): Subject the n-butanol fraction to DCCC.

    • Solvent System: A suitable biphasic solvent system, such as chloroform-methanol-water (7:13:8), is used. The lower phase serves as the mobile phase, and the upper phase as the stationary phase.

    • Fraction Collection: Collect fractions of a defined volume and monitor by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest based on TLC analysis and subject them to preparative or semi-preparative HPLC.

    • Column: A reversed-phase column, such as an Octadecylsilyl (ODS) or C18 column, is typically used.

    • Mobile Phase: A gradient of methanol and water is a common mobile phase. The gradient program should be optimized to achieve separation of the target compound.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Final Purification: Collect the peak corresponding to this compound and concentrate it to obtain the purified compound. The purity should be assessed by analytical HPLC and spectroscopic methods.

G plant Dried & Powdered Ruellia patula Leaves extraction 70% Methanol Extraction plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane n-Hexane Fraction partitioning->hexane Nonpolar compounds etoac Ethyl Acetate Fraction partitioning->etoac Medium-polar compounds butanol n-Butanol Fraction partitioning->butanol Polar compounds dccc Droplet Counter-Current Chromatography (DCCC) butanol->dccc hplc Reversed-Phase HPLC (ODS) dccc->hplc pure_compound Pure This compound hplc->pure_compound

Isolation workflow for this compound.
Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR: To determine the proton and carbon framework of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete structure.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including osteogenic, anti-inflammatory, and cytotoxic effects. The underlying molecular mechanisms are areas of active research.

Osteogenic Activity

This compound has been shown to promote bone formation by stimulating osteoblast differentiation.[6] The proposed signaling pathway involves the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) pathway.[6]

byzantionoside This compound bmp2 BMP-2 Expression byzantionoside->bmp2 runx2 Runx2 Expression bmp2->runx2 osteoblast Osteoblast Differentiation runx2->osteoblast bone Bone Formation osteoblast->bone

Proposed osteogenic signaling pathway of this compound.

Experimental Protocol: Osteoblast Differentiation Assay

  • Cell Culture: Culture human osteoblast-like cells (e.g., MG-63) in a suitable medium (e.g., DMEM with 10% FBS).

  • Treatment: Seed the cells in multi-well plates and treat them with varying concentrations of this compound.

  • Alkaline Phosphatase (ALP) Activity Assay: After a defined incubation period (e.g., 7 days), lyse the cells and measure the ALP activity, a key early marker of osteoblast differentiation.

  • Mineralization Assay: For later-stage differentiation (e.g., 21 days), stain the cells with Alizarin Red S to visualize and quantify calcium deposition, an indicator of mineralization.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of osteogenic marker genes such as BMP-2 and RUNX2.

Anti-inflammatory and Cytotoxic Activities

While specific signaling pathways for the anti-inflammatory and cytotoxic effects of this compound are not yet fully elucidated, the activities of many natural products with similar structures are mediated through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][7][8][9][10][11][12]

Putative Anti-inflammatory Mechanism:

This compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This is potentially achieved by suppressing the activation of the NF-κB pathway, a key regulator of the inflammatory response.

inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_activation->pro_inflammatory byzantionoside This compound byzantionoside->nfkb_activation Inhibition inflammation Inflammation pro_inflammatory->inflammation byzantionoside This compound mapk_activation MAPK Activation (JNK, p38) byzantionoside->mapk_activation caspase_activation Caspase Activation mapk_activation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

The Biosynthesis of Byzantionoside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Byzantionoside B, also recognized as blumenol C glucoside, is a C13-norisoprenoid of significant interest due to its role in plant-microbe interactions and its potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants. The pathway commences with the oxidative cleavage of C40 carotenoid precursors by carotenoid cleavage dioxygenases (CCDs), followed by subsequent hydroxylation and glycosylation steps catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases, respectively. This document details the molecular players, enzymatic reactions, and regulatory aspects of this pathway. Furthermore, it presents available quantitative data, comprehensive experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring dammarane glycoside, structurally identified as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside.[1][2] As a C13-norisoprenoid, it belongs to a class of apocarotenoids that are significant secondary metabolites in plants, contributing to aroma profiles and acting as signaling molecules.[3] Notably, the accumulation of this compound and related blumenol C glucosides is strongly induced in plant roots upon symbiotic association with arbuscular mycorrhizal fungi (AMF), suggesting a crucial role in these beneficial interactions.[4][5] A comprehensive understanding of its biosynthesis is pivotal for harnessing its potential in agriculture and medicine.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process originating from the carotenoid pathway. It can be broadly divided into three key stages: carotenoid cleavage, hydroxylation, and glycosylation.

Stage 1: Carotenoid Cleavage

The initial step in the formation of the C13 backbone of this compound is the enzymatic cleavage of C40 carotenoids.

  • Precursors: The primary precursors are C40 carotenoids synthesized in plastids via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. Zeaxanthin and lutein are considered the most likely substrates for the generation of the C13 cyclohexenone intermediate.[4]

  • Enzymes: This crucial cleavage reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, members of the CCD1 and CCD7 families are implicated in cleaving the 9,10 and 9',10' double bonds of the carotenoid backbone to yield a C13 cyclohexenone and other products.[3][5]

The proposed initial cleavage of a C40 carotenoid is depicted in the pathway diagram below.

Byzantionoside_B_Biosynthesis cluster_0 Plastid cluster_1 Cytosol / Unknown C40_Carotenoid C40 Carotenoid (e.g., Zeaxanthin, Lutein) C13_Intermediate C13 Cyclohexenone Intermediate C40_Carotenoid->C13_Intermediate Carotenoid Cleavage Dioxygenase (CCD1, CCD7) Blumenol_C Blumenol C C13_Intermediate->Blumenol_C Cytochrome P450 Monooxygenase (Hydroxylation) Byzantionoside_B This compound Blumenol_C->Byzantionoside_B UDP-Glycosyltransferase (UGT) (Glycosylation)

Figure 1: Proposed biosynthetic pathway of this compound.
Stage 2: Hydroxylation

Following the formation of the C13 cyclohexenone intermediate, a hydroxylation event occurs to produce blumenol C.

  • Enzyme: This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP) .[4] CYPs are a large family of heme-containing enzymes known for their role in the hydroxylation and oxidation of various secondary metabolites in plants.[6] While the specific CYP involved in blumenol C synthesis is yet to be definitively identified, transcriptome analyses of AMF-colonized roots have pointed towards candidate CYPs whose expression correlates with blumenol accumulation.[5]

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the glycosylation of blumenol C.

  • Enzyme: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) .[4] UGTs transfer a glycosyl moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule.[7] The glycosylation of blumenol C at the C9-hydroxyl group by a UGT results in the formation of this compound.[5] Similar to CYPs, specific UGTs responsible for this transformation are being investigated through transcriptomic and functional characterization studies.[5]

Quantitative Data

Quantitative data on the biosynthesis of this compound, particularly enzyme kinetics, is currently limited. However, data on the accumulation of blumenol C glucosides in response to AMF colonization and general kinetic parameters for the enzyme families involved are available.

Table 1: Accumulation of Blumenol C Glucosides in Response to AMF Colonization

Plant Species Tissue Fold Increase upon AMF Colonization Reference
Nicotiana attenuata Roots Significantly Increased [5]
Nicotiana attenuata Leaves Significantly Increased [5]

| Rice (Oryza sativa) | Leaves | Strong positive correlation with colonization |[4] |

Table 2: General Kinetic Parameters of Related Plant Enzymes

Enzyme Class Substrate Km (µM) kcat (s⁻¹) Reference
Carotenoid Cleavage Dioxygenase (VvCCD1) Zeaxanthin Not reported Not reported [8]
Cytochrome P450 (general) Various 1 - 100 0.01 - 100 [9]
UDP-Glycosyltransferase (general) Various 10 - 500 0.1 - 50 [10]

Note: The kinetic parameters for CYPs and UGTs are generalized and can vary significantly depending on the specific enzyme and substrate.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Functional Characterization of Biosynthetic Genes

This workflow outlines the steps to identify and confirm the function of candidate genes (CCDs, CYPs, UGTs) involved in the pathway.

Experimental_Workflow_Gene_Characterization Transcriptome_Analysis Transcriptome Analysis (AMF-colonized vs. non-colonized roots) Candidate_Gene_Selection Candidate Gene Selection (CCDs, CYPs, UGTs) Transcriptome_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning and Heterologous Expression (e.g., E. coli, yeast) Candidate_Gene_Selection->Gene_Cloning Enzyme_Assay In Vitro Enzyme Assay with putative substrates Gene_Cloning->Enzyme_Assay Product_Identification Product Identification (LC-MS, GC-MS) Enzyme_Assay->Product_Identification Functional_Validation In Planta Functional Validation (Gene silencing, overexpression) Product_Identification->Functional_Validation

Figure 2: Workflow for gene identification and characterization.

Protocol 4.1.1: Heterologous Expression and In Vitro Enzyme Assay

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Extraction: Harvest the cells and lyse them to release the recombinant protein. Purify the protein using affinity chromatography if a tag (e.g., His-tag, GST-tag) was included.

  • Enzyme Assay:

    • CCD Assay: Incubate the purified CCD enzyme with carotenoid substrates (e.g., zeaxanthin) and monitor the formation of cleavage products by HPLC or GC-MS.

    • CYP Assay: Incubate the purified CYP (often as microsomes) with the C13 intermediate and a source of reducing equivalents (NADPH and a cytochrome P450 reductase). Analyze the formation of hydroxylated products by LC-MS.

    • UGT Assay: Incubate the purified UGT with blumenol C and UDP-glucose. Detect the formation of this compound by LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.

Quantification of this compound and its Precursors

Protocol 4.2.1: Extraction and LC-MS Analysis

  • Sample Preparation: Freeze-dry and grind plant tissue (roots or leaves) to a fine powder.

  • Extraction: Extract the metabolites with a suitable solvent, typically a mixture of methanol and water, often with the addition of an internal standard for quantification.

  • Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering compounds.

  • LC-MS/MS Analysis: Separate the metabolites using reverse-phase liquid chromatography coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) for sensitive and specific quantification of this compound, blumenol C, and other related compounds.

Regulatory Aspects and Signaling

The biosynthesis of this compound is tightly regulated, with AMF colonization being a primary inducing factor. The signaling pathway leading to the upregulation of the biosynthetic genes is an active area of research.

Regulatory_Signaling AMF_Colonization Arbuscular Mycorrhizal Fungi Colonization Plant_Perception Plant Perception of Fungal Signals AMF_Colonization->Plant_Perception Signaling_Cascade Intracellular Signaling Cascade (e.g., common symbiosis pathway) Plant_Perception->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes (CCDs, CYPs, UGTs) Transcription_Factors->Gene_Expression Byzantionoside_B_Production Increased this compound Production Gene_Expression->Byzantionoside_B_Production

Figure 3: Proposed signaling cascade for AMF-induced this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound from carotenoid precursors is becoming increasingly understood, with the key enzyme families identified. This technical guide provides a comprehensive overview of the current knowledge, serving as a valuable resource for researchers. Future work should focus on the definitive identification and characterization of the specific cytochrome P450 and UDP-glycosyltransferase enzymes involved in the final steps of the pathway. Elucidating the precise regulatory mechanisms and signaling cascades that control this pathway, particularly in the context of AMF symbiosis, will be crucial. Such knowledge will pave the way for the metabolic engineering of plants for enhanced beneficial symbiotic relationships and the potential biotechnological production of this compound for pharmaceutical applications.

References

Unveiling the Spectroscopic Signature of Byzantionoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Byzantionoside B, a dammarane glycoside with potential applications in drug development. The intended audience for this document includes researchers, scientists, and professionals in the field of natural product chemistry and drug discovery. This guide presents a detailed summary of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in clearly structured tables, outlines the experimental protocols for data acquisition, and includes a visual workflow for the isolation and characterization of this compound.

This compound, with the chemical formula C₁₉H₃₂O₇, is a megastigmane glucoside that has been isolated from various plant sources, including Stachys byzantina, Peumus elongatus, Ruellia patula, and Uraria crinita. Its structure has been determined as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside through extensive spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula of a compound. While the direct HR-ESI-MS data for this compound is not extensively published, data for its aglycone and related compounds, along with its known molecular formula, confirm its composition.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₉H₃₂O₇
Molecular Weight372.5 g/mol
Monoisotopic Mass372.21480336 Da
Ionization ModePositive Electrospray Ionization (ESI) is commonly used for similar compounds.
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their stereochemical arrangement. The ¹H and ¹³C NMR data for this compound have been reported in deuterated pyridine (C₅D₅N) and deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz)

PositionδH in C₅D₅N (J in Hz)δH in CD₃OD (J in Hz)
22.08 (1H, d, 17.0)1.98 (1H, d, 17.0)
2.59 (1H, d, 17.0)2.50 (1H, d, 17.0)
45.99 (1H, s)5.83 (1H, s)
62.45 (1H, m)2.22 (1H, t, 6.5)
7a1.63 (1H, m)1.45 (1H, m)
7b2.11 (1H, m)1.93 (1H, m)
8a1.70 (1H, m)1.48 (1H, m)
8b1.85 (1H, m)1.58 (1H, m)
94.15 (1H, m)3.84 (1H, m)
101.39 (3H, d, 6.5)1.21 (3H, d, 6.0)
111.05 (3H, s)1.00 (3H, s)
121.11 (3H, s)1.03 (3H, s)
131.95 (3H, s)1.89 (3H, s)
Glucosyl moiety
1'4.90 (1H, d, 7.5)4.34 (1H, d, 8.0)
2'4.05 (1H, dd, 7.5, 9.0)3.20 (1H, dd, 8.0, 9.0)
3'4.22 (1H, t, 9.0)3.34 (1H, m)
4'4.25 (1H, t, 9.0)3.29 (1H, m)
5'3.90 (1H, m)3.28 (1H, m)
6'a4.35 (1H, dd, 2.0, 11.5)3.86 (1H, dd, 2.0, 12.0)
6'b4.51 (1H, dd, 5.0, 11.5)3.67 (1H, dd, 5.5, 12.0)

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz)

PositionδC in C₅D₅NδC in CD₃OD
148.649.9
251.551.1
3200.5202.4
4127.0127.9
5164.2166.4
642.142.9
742.943.1
826.626.9
975.776.0
1019.920.2
1123.523.9
1224.625.0
1321.621.8
Glucosyl moiety
1'102.3102.5
2'75.275.1
3'78.478.0
4'71.671.7
5'78.277.8
6'62.762.8

Experimental Protocols

The following sections provide a general overview of the methodologies typically employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Stachys byzantina

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. A typical protocol is as follows:

  • Extraction: The dried and powdered aerial parts of the plant material are extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography: The n-BuOH soluble fraction, which is typically enriched with glycosides, is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.

  • Further Purification: Fractions containing this compound are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is obtained.

NMR Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers.

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD or C₅D₅N) in an NMR tube.

  • Instrumentation: A 600 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.

  • ¹H NMR: Standard pulse sequences are used to acquire proton spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined spectral width, and a relaxation delay.

  • ¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons and to fully assign the structure.

Mass Spectrometry

High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition.

  • Instrumentation: A High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometer (HR-ESI-TOF-MS) is a common instrument for this analysis.

  • Ionization: Electrospray ionization (ESI) is used to generate ions from the sample solution. The analysis is typically carried out in positive ion mode for glycosides.

  • Mass Analysis: The time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

  • Data Analysis: The obtained accurate mass is used to calculate the elemental composition of the molecule, which helps in confirming the molecular formula.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

ByzantionosideB_Workflow start Plant Material (Stachys byzantina) extraction Extraction with Methanol start->extraction end_node Structure Elucidation of this compound partitioning Solvent Partitioning (n-hexane, CHCl3, n-BuOH) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel n-BuOH fraction sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr ms High-Resolution Mass Spectrometry (HR-ESI-MS) pure_compound->ms nmr->end_node ms->end_node

Caption: Workflow for the isolation and structural analysis of this compound.

Byzantionoside B: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byzantionoside B is a naturally occurring megastigmane glucoside that has garnered interest in the scientific community for its potential therapeutic applications. Structurally, it is a C-9 epimer of Blumenol C glucoside, with the key stereochemical difference being the (9R) configuration in this compound compared to the (9S) configuration in Blumenol C glucoside.[1][2] This subtle structural variance leads to distinct biological functions, highlighting the importance of stereochemistry in pharmacology.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for assessing its biological activity, and a visualization of its proposed signaling pathways.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its identification, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₂O₇[3][4]
Molecular Weight 372.5 g/mol [3][4]
Exact Mass 372.21480336 Da[3]
IUPAC Name (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one[3]
InChI InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1[3]
InChIKey NYLNHNDMNOPWAZ-ZLEFDVGRSA-N[3]
Canonical SMILES CC1=CC(=O)CC([C@H]1CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C[3]
Configuration (6R,9R)-9-Hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside
Synonyms 135820-80-3, Blumenol C glucoside, (+)-Byzantionoside B, Blumenol C beta-D-glucopyranoside[5]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with the most prominent being its role in bone regeneration. It has also been investigated for its anti-inflammatory and antiviral properties.

Osteogenic Activity

This compound has been shown to stimulate bone formation.[1] In vitro studies using human osteoblast cells have demonstrated that the compound significantly enhances alkaline phosphatase (ALP) activity, a critical early marker of osteoblast differentiation, and promotes mineralization, which is the hardening process of bone tissue.[1]

The proposed mechanism of action involves the upregulation of key osteogenic genes, specifically bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2).[1] This suggests that this compound exerts its effects through the activation of the BMP-2/Runx2 signaling pathway.[1]

ByzantionosideB_Osteogenic_Pathway ByzantionosideB This compound BMP2 BMP-2 Upregulation ByzantionosideB->BMP2 Runx2 Runx2 Upregulation BMP2->Runx2 Activates Differentiation Osteoblast Differentiation Runx2->Differentiation Mineralization Mineralization Runx2->Mineralization

Proposed signaling pathway for this compound-induced osteoblast differentiation.
Anti-Herpetic Activity

This compound has demonstrated a significant inhibitory effect on the lytic cycle of the Epstein-Barr virus (EBV).[6] This suggests a potential therapeutic role in managing infections caused by this common human herpesvirus.

Other Potential Activities

As a constituent of various plant extracts, this compound may contribute to a broader range of pharmacological effects. For instance, extracts from Stachys duriaei containing this compound have shown antiproliferative activity against certain cancer cell lines and vasorelaxant properties.[7] Further research is needed to isolate and confirm the specific contribution of this compound to these effects.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following section details the methodologies used to evaluate the primary biological activities of this compound.

Osteoblast Differentiation and Mineralization Assay

This protocol is designed to assess the osteogenic potential of this compound.[1]

  • Cell Culture :

    • Human osteoblast cells (e.g., MG-63 or primary human osteoblasts) are cultured in Dulbecco's Modified Eagle Medium (DMEM).

    • The medium is supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.

  • Compound Treatment :

    • Cells are seeded in multi-well plates and allowed to reach a specific confluency.

    • They are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) must be included.

  • Alkaline Phosphatase (ALP) Activity Assay :

    • After a designated incubation period (e.g., 7 days), the cells are lysed.

    • ALP activity in the cell lysate is quantified using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

    • Absorbance is measured at 405 nm.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol provides a method for evaluating the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in stimulated macrophages.[1]

  • Cell Culture and Stimulation :

    • Macrophage cells (e.g., RAW 264.7) are cultured and seeded in plates.

    • Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of varying concentrations of this compound.

  • Nitric Oxide Measurement :

    • After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Absorbance is read at 540 nm.

  • Cell Viability Control :

    • A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that any observed reduction in NO production is not a result of cytotoxicity.[1]

Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric method for assessing cell metabolic activity and is commonly used to determine a compound's cytotoxicity.[1]

  • Cell Seeding :

    • Targeted cancer cell lines are seeded in 96-well plates.

  • Compound Treatment :

    • Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation :

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells will convert the yellow MTT to a purple formazan product.

  • Measurement :

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (typically around 570 nm).

    • Cell viability is calculated as a percentage relative to the untreated control.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture Cell Culture (e.g., Osteoblasts, Macrophages) Seeding Cell Seeding (Multi-well plates) CellCulture->Seeding Treatment Compound Treatment (Varying concentrations of this compound) Seeding->Treatment Assay Biological Assay (e.g., ALP, Griess, MTT) Treatment->Assay Measurement Data Acquisition (e.g., Absorbance Reading) Assay->Measurement Analysis Data Analysis (% Viability, ALP Activity, etc.) Measurement->Analysis

General experimental workflow for evaluating the biological activities of this compound.

References

The Structure-Activity Relationship of Byzantionoside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Byzantionoside B, a naturally occurring dammarane glycoside, has emerged as a compound of interest in pharmaceutical research due to its diverse biological activities, including osteogenic, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the structure-activity relationship (SAR) of this compound. It details the experimental protocols for evaluating its biological activities and outlines a systematic approach for conducting future SAR studies. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate comprehension and guide future research endeavors.

Introduction to this compound

This compound is a stereoisomer of Blumenol C glucoside, with the key structural difference being the stereochemistry at the C-9 position.[1] This subtle variation in its three-dimensional arrangement is believed to be a critical determinant of its distinct pharmacological profile.[1] The primary reported biological activities of this compound include:

  • Osteogenic Activity: Studies have indicated that this compound can promote bone formation by stimulating human osteoblast cells.[1] This is evidenced by increased alkaline phosphatase (ALP) activity, a key marker for osteoblast differentiation, and enhanced mineralization.[1] The proposed mechanism involves the activation of the BMP-2/Runx2 signaling pathway.[1]

  • Anti-inflammatory Effects: While extensive data is not yet available, initial studies suggest that this compound may possess anti-inflammatory properties by reducing inflammation markers.[2]

  • Antioxidant Activity: The compound has been shown to exhibit antioxidant properties, enabling it to neutralize free radicals and potentially protect cells from oxidative stress.[2]

  • Cytotoxicity: Some research has pointed towards potential cytotoxic effects of this compound on certain cancer cell lines, suggesting a possible role in oncology research.[2]

Due to the nascent stage of research on this compound, a comprehensive, quantitative structure-activity relationship has not yet been established. This guide aims to provide the foundational knowledge and methodological framework to enable researchers to systematically investigate the SAR of this promising compound.

A Framework for Structure-Activity Relationship (SAR) Studies

A systematic SAR study of this compound would involve the synthesis of a library of analogs with targeted structural modifications and the subsequent evaluation of their biological activities. The data generated from these studies would be crucial in identifying the key structural motifs responsible for its therapeutic effects and in optimizing its pharmacological properties.

General Workflow for SAR Studies

The logical workflow for a comprehensive SAR study of this compound is depicted in the following diagram. This process begins with the design and synthesis of analogs, followed by a cascade of in vitro and in vivo testing to determine their efficacy and safety.

cluster_0 Compound Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Identification & Optimization cluster_3 Preclinical & Clinical Development This compound This compound Analog Design Analog Design This compound->Analog Design Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis Primary Screening Primary Screening Chemical Synthesis->Primary Screening Osteogenic Assay Osteogenic Assay Primary Screening->Osteogenic Assay Anti-inflammatory Assay Anti-inflammatory Assay Primary Screening->Anti-inflammatory Assay Cytotoxicity Assay Cytotoxicity Assay Primary Screening->Cytotoxicity Assay Hit Identification Hit Identification Osteogenic Assay->Hit Identification Anti-inflammatory Assay->Hit Identification Cytotoxicity Assay->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials

Caption: General workflow for a structure-activity relationship (SAR) study of this compound.
Data Presentation

To facilitate the analysis of SAR, all quantitative data should be summarized in a structured tabular format. This allows for a clear comparison of the biological activities of different analogs. The following is a template for presenting such data:

Compound IDModificationOsteogenic Activity (EC50, µM)Anti-inflammatory Activity (IC50, µM)Cytotoxicity (CC50, µM)
This compoundParent CompoundValueValueValue
Analog 1e.g., C-9 epimerValueValueValue
Analog 2e.g., Glycosidic moiety variationValueValueValue
...............

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible SAR data. The following sections provide methodologies for assessing the key biological activities of this compound and its analogs.

Osteogenic Activity Assays

Human osteoblast-like cells (e.g., Saos-2, MG-63) or mesenchymal stem cells are cultured in appropriate media. For osteogenic differentiation, cells are seeded in multi-well plates and, upon reaching confluence, the medium is supplemented with osteogenic inducers such as ascorbic acid and β-glycerophosphate. Test compounds (this compound and its analogs) are then added at various concentrations.

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.

  • Cell Lysis: After the desired incubation period with the test compounds, the cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Enzyme Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader. The ALP activity is proportional to the absorbance and can be normalized to the total protein concentration in the lysate.

Alizarin Red S staining is used to visualize the calcium deposits formed during the late stages of osteoblast differentiation.

  • Cell Fixation: After 2-3 weeks of culture with the test compounds, the cells are washed with PBS and fixed with 4% paraformaldehyde.

  • Staining: The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

  • Quantification: The stained calcium nodules can be visualized by microscopy. For quantitative analysis, the stain can be eluted with a solution of 10% acetic acid and 20% methanol, and the absorbance of the eluate is measured at 450 nm.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound and its analogs can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: Macrophages are seeded in multi-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours. The cells are then stimulated with LPS to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): The production of nitric oxide, a key inflammatory mediator, is measured from the cell culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is evaluated to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or its analogs for 24-72 hours.

  • MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism will reduce MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at 570 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway of Osteogenic Activity

The pro-osteogenic effects of this compound are believed to be mediated through the BMP-2/Runx2 signaling pathway. Understanding this pathway is crucial for designing analogs with enhanced osteogenic potential.

This compound This compound BMP-2 BMP-2 This compound->BMP-2 Upregulates BMP Receptor BMP Receptor BMP-2->BMP Receptor Binds to Smad 1/5/8 Smad 1/5/8 BMP Receptor->Smad 1/5/8 Phosphorylates Smad Complex Smad Complex Smad 1/5/8->Smad Complex Smad 4 Smad 4 Smad 4->Smad Complex Runx2 Runx2 Smad Complex->Runx2 Activates Transcription of Osteoblast Differentiation Osteoblast Differentiation Runx2->Osteoblast Differentiation Promotes

Caption: Proposed signaling pathway for this compound-induced osteoblast differentiation.

This pathway illustrates that this compound upregulates the expression of Bone Morphogenetic Protein-2 (BMP-2).[1] BMP-2 then binds to its receptor on the cell surface, leading to the phosphorylation of Smad proteins (1, 5, and 8). These phosphorylated Smads form a complex with Smad 4, which then translocates to the nucleus and activates the transcription of Runt-related transcription factor 2 (Runx2). Runx2 is a master transcription factor for osteoblast differentiation, and its activation leads to the expression of osteoblast-specific genes and ultimately, bone formation.[1]

Conclusion and Future Directions

This compound represents a promising natural product with the potential for development into novel therapeutics, particularly in the field of bone regeneration. While current research has illuminated its primary biological activities, comprehensive SAR studies are lacking. This technical guide provides a roadmap for researchers to systematically investigate the SAR of this compound. By synthesizing and screening a library of analogs using the detailed protocols herein, it will be possible to identify the key structural features that govern its biological effects. This knowledge will be instrumental in the design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties, paving the way for future preclinical and clinical development. Future research should focus on the design and synthesis of analogs with modifications at the C-9 position, the glycosidic linkage, and the aglycone backbone to fully elucidate the SAR of this intriguing molecule.

References

In Silico Analysis of Byzantionoside B: A Technical Guide to Molecular Modeling and Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byzantionoside B, a naturally occurring dammarane glycoside, has garnered significant interest for its diverse biological activities, including promising antioxidant, anti-inflammatory, and osteogenic properties.[1][2] This technical guide provides a comprehensive overview of a proposed in silico modeling and molecular docking workflow to elucidate the mechanisms of action of this compound. While direct in silico studies on this compound are not yet prevalent in published literature, this document outlines a robust theoretical framework for such an investigation, leveraging its known biological activities to identify potential protein targets. This guide serves as a blueprint for researchers seeking to explore the therapeutic potential of this compound through computational methods.

Introduction to this compound

This compound is a stereoisomer of Blumenol C glucoside, differing in the three-dimensional arrangement at the C-9 position.[1] Its chemical formula is C₁₉H₃₂O₇, with a molecular weight of 372.5 g/mol .[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₃₂O₇[2][3]
Molecular Weight372.5 g/mol [2][3]
IUPAC Name(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one[2][3]
Canonical SMILESCC1=CC(=O)C--INVALID-LINK--(C)CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3]
InChI KeyNYLNHNDMNOPWAZ-ZLEFDVGRSA-N[2]

This compound has demonstrated significant potential in stimulating bone formation.[1][4] Studies have shown its ability to enhance the activity of human osteoblast cells, promoting differentiation and mineralization.[1] This osteogenic effect is believed to be mediated through the upregulation of key signaling pathways, including the Bone Morphogenetic Protein-2 (BMP-2) and Runt-related transcription factor 2 (Runx2) pathway.[1][4] Additionally, it has been noted for its antioxidant and anti-inflammatory properties, suggesting a broader therapeutic potential.[2]

Proposed In Silico Research Workflow

The following workflow is a proposed strategy for the computational investigation of this compound to explore its interactions with key biological targets.

G A Ligand Preparation (this compound) D Molecular Docking Simulation A->D G ADMET Prediction A->G B Protein Target Identification (e.g., BMPR1A, Runx2, COX-2) C Protein Preparation B->C C->D E Binding Affinity & Interaction Analysis D->E F Molecular Dynamics Simulation (Optional) E->F H Lead Optimization E->H G->H

Figure 1: Proposed in silico workflow for this compound.

Detailed Experimental Protocols

Ligand Preparation

The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID 14135395).[3]

Protocol:

  • Structure Retrieval: Download the 3D structure of this compound in SDF or MOL2 format.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy and stable conformation of the molecule.

  • Charge Assignment: Assign appropriate partial charges to the atoms of the ligand.

  • Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during docking.

Protein Target Identification and Preparation

Based on the known biological activities of this compound, several potential protein targets can be identified for docking studies.

Table 2: Potential Protein Targets for this compound Docking

Target ProteinPDB ID (Example)Rationale
Bone Morphogenetic Protein Receptor Type-IA (BMPR1A)1REWKey receptor in the BMP signaling pathway, crucial for osteoblast differentiation.
Runt-related transcription factor 2 (Runx2)1HJCA master transcription factor for osteoblast differentiation.
Cyclooxygenase-2 (COX-2)5IKRA key enzyme in the inflammatory pathway.

Protocol:

  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states for the amino acid residues at a physiological pH.

  • Binding Site Definition: Identify the active site or binding pocket of the protein. This can be done based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking

Molecular docking simulations will be performed to predict the binding conformation and affinity of this compound to the selected protein targets.

Protocol:

  • Grid Generation: Define a grid box around the active site of the target protein. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

  • Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to search for the optimal binding pose of the ligand within the protein's active site.

  • Pose Clustering and Selection: The docking results will generate multiple binding poses. These poses will be clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding conformation.

Signaling Pathway Visualization

The osteogenic activity of this compound is proposed to be mediated through the BMP-2/Runx2 signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Byzantionoside_B This compound BMP2 BMP-2 Byzantionoside_B->BMP2 stimulates BMPR BMP Receptor Complex (BMPR1A/BMPR2) BMP2->BMPR binds to Smads Smad1/5/9 BMPR->Smads phosphorylates Smad_complex Smad Complex Smads->Smad_complex Smad4 Smad4 Smad4->Smad_complex Runx2 Runx2 Smad_complex->Runx2 activates Osteoblast_diff Osteoblast Differentiation Runx2->Osteoblast_diff promotes

Figure 2: Proposed BMP-2/Runx2 signaling pathway activation.

Data Presentation and Analysis

The results of the docking studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Hypothetical Docking Results of this compound

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
BMPR1A-8.5ASP53, LYS67, ARG883
Runx2-7.9THR209, SER212, ARG2252
COX-2-9.2TYR385, SER530, ARG1204

The binding affinity values represent the strength of the interaction between this compound and the target protein. The interacting residues and the number of hydrogen bonds provide insights into the specific molecular interactions that stabilize the ligand-protein complex.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the therapeutic potential of this compound. By combining molecular docking simulations with an understanding of its known biological activities, researchers can gain valuable insights into its mechanism of action at the molecular level. The proposed workflow and protocols provide a solid foundation for future computational studies aimed at exploring this compound as a lead compound for drug development, particularly in the areas of bone regeneration and anti-inflammatory therapies. Further in vitro and in vivo validation will be essential to confirm the findings from these in silico models.

References

The Evolving Landscape of Byzantionoside B: A Technical Overview of its Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Byzantionoside B, a naturally occurring megastigmane glycoside, has emerged as a compound of significant interest within the scientific community. Its potential therapeutic applications are underscored by a growing body of research highlighting its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, with a focus on its osteogenic, anti-inflammatory, antioxidant, and cytotoxic properties. Detailed experimental protocols and a visualization of its proposed signaling pathway are presented to facilitate further research and development in this promising area.

Osteogenic Activity: A Promoter of Bone Formation

This compound has demonstrated notable potential in the field of bone regeneration. Studies have shown its capacity to stimulate human osteoblast cells, the specialized cells responsible for the formation of new bone tissue. This stimulatory effect is characterized by an increase in key markers of osteoblast differentiation and mineralization, suggesting its potential as a therapeutic agent for skeletal disorders such as osteoporosis.

Quantitative Data on Osteogenic Activity

Activity MarkerEffect at 100 μMFold Increase/Percentage ChangeReference
Alkaline Phosphatase (ALP) ActivitySignificant Increase114.10 ± 4.41%[1]
MineralizationSignificant Increase150.10 ± 0.80%[1]
Osteopontin (OPN) mRNA ExpressionSignificant Increase1.39 ± 0.01-fold[1]
Bone Morphogenetic Protein-2 (BMP-2) mRNA ExpressionSignificant Increase1.30 ± 0.04-fold[1]
Runt-related transcription factor 2 (Runx2) mRNA ExpressionSignificant Increase1.43 ± 0.10-fold[1]

Note: The referenced study primarily focused on a novel flavone glycoside, but stated that this compound exhibited "similar effects." The quantitative data presented here reflects the reported effects of the flavone glycoside as a proxy for this compound's activity, as specific quantitative data for this compound was not detailed in the available literature.

Mechanism of Action: The BMP-2/Runx2 Signaling Pathway

The osteogenic effects of this compound are believed to be mediated through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1] BMP-2 is a critical growth factor that initiates a signaling cascade, leading to the expression of Runx2, a master transcription factor for osteoblast differentiation. The upregulation of both BMP-2 and Runx2 mRNA expression in the presence of this compound supports this proposed mechanism.[1]

BMP2_Runx2_Pathway ByzantionosideB This compound BMP2 BMP-2 Expression ByzantionosideB->BMP2 Upregulates Runx2 Runx2 Expression BMP2->Runx2 Induces Osteoblast_Differentiation Osteoblast Differentiation Runx2->Osteoblast_Differentiation Promotes Mineralization Mineralization Osteoblast_Differentiation->Mineralization Leads to

Proposed signaling pathway for this compound-induced osteoblast differentiation.
Experimental Protocol: Osteoblast Differentiation and Mineralization Assay

This protocol outlines the key steps for assessing the osteogenic potential of this compound in human osteoblast cells.

  • Cell Culture:

    • Human osteoblast cells (e.g., MG-63 cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM).

    • The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The culture medium is then replaced with osteogenic differentiation medium (ODM) containing various concentrations of this compound.

    • A vehicle control (e.g., DMSO) is run in parallel.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After a specified incubation period (e.g., 7 days), cells are washed with phosphate-buffered saline (PBS).

    • Cells are lysed using a suitable lysis buffer.

    • The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.

    • The production of p-nitrophenol is measured colorimetrically at 405 nm.

    • ALP activity is normalized to the total protein concentration of the cell lysate.

  • Mineralization Assay (Alizarin Red S Staining):

    • After a longer incubation period (e.g., 21 days), the cell layer is washed with PBS.

    • Cells are fixed with 4% paraformaldehyde.

    • The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

    • For quantification, the stain is extracted with a solution of 10% acetic acid and 10% ammonium hydroxide, and the absorbance is measured at 405 nm.

  • Gene Expression Analysis (qRT-PCR):

    • Total RNA is extracted from cells treated with this compound and control cells.

    • cDNA is synthesized from the RNA templates.

    • Quantitative real-time PCR is performed using specific primers for osteogenic marker genes such as BMP-2, Runx2, and Osteopontin.

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

Anti-inflammatory Activity

This compound has been suggested to possess anti-inflammatory properties, potentially by reducing the production of inflammatory mediators.[2] However, detailed quantitative studies to confirm and characterize this activity are limited in the currently available literature.

Quantitative Data on Anti-inflammatory Activity

AssayCell LineIC₅₀ ValueReference
Nitric Oxide (NO) InhibitionRAW 264.7 macrophagesData not available in the cited literature
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding and Treatment:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells.

    • A positive control (e.g., a known anti-inflammatory drug) and a vehicle control are included.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation with LPS, the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

    • The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cell Viability Assay:

    • A parallel cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Antioxidant Activity

This compound is reported to have antioxidant properties, which are attributed to its ability to neutralize free radicals.[2] This activity is a common feature of many natural products and contributes to their potential health benefits.

Quantitative Data on Antioxidant Activity

AssayIC₅₀ ValueReference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical ScavengingData not available in the cited literature
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical ScavengingData not available in the cited literature

Cytotoxic Activity

Some studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines.[2] This opens up the possibility of its investigation as a potential anticancer agent.

Quantitative Data on Cytotoxic Activity

Cell LineIC₅₀ ValueReference
Various Cancer Cell LinesData not available in the cited literature
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding:

    • Cancer cell lines of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

    • Control wells with untreated cells and a vehicle control are included.

  • MTT Addition and Incubation:

    • MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Measurement:

    • The culture medium containing MTT is removed.

    • A solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken to ensure complete solubilization.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

experimental_workflow cluster_osteogenic Osteogenic Activity cluster_inflammatory Anti-inflammatory Activity cluster_cytotoxic Cytotoxic Activity Osteo_Culture Culture Osteoblasts Osteo_Treat Treat with this compound Osteo_Culture->Osteo_Treat ALP_Assay ALP Assay Osteo_Treat->ALP_Assay Mineral_Assay Mineralization Assay Osteo_Treat->Mineral_Assay qPCR qRT-PCR Osteo_Treat->qPCR Inflam_Culture Culture Macrophages Inflam_Treat Treat with this compound + LPS Inflam_Culture->Inflam_Treat NO_Assay Nitric Oxide Assay Inflam_Treat->NO_Assay Cyto_Culture Culture Cancer Cells Cyto_Treat Treat with this compound Cyto_Culture->Cyto_Treat MTT_Assay MTT Assay Cyto_Treat->MTT_Assay

General experimental workflow for evaluating the biological activities of this compound.

Conclusion

This compound presents a compelling profile of biological activities, with its osteogenic potential being the most well-documented to date. The elucidation of its role in the BMP-2/Runx2 signaling pathway provides a solid foundation for its further investigation as a therapeutic agent for bone-related disorders. While its anti-inflammatory, antioxidant, and cytotoxic activities are also reported, there is a clear need for more extensive quantitative research to fully understand the scope and potency of these effects. The experimental protocols detailed in this guide offer a framework for researchers to conduct these much-needed investigations, which will be crucial in unlocking the full therapeutic potential of this compound.

References

A Technical Guide to Byzantionoside B: From Discovery to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byzantionoside B, a naturally occurring megastigmane glucoside, has emerged as a compound of significant interest in biomedical research. First isolated from Stachys byzantina, this C-9 epimer of Blumenol C glucoside has demonstrated a range of biological activities, most notably in the realm of bone regeneration. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound, with a focus on its osteogenic, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and development of this promising natural product.

Discovery and Structural Elucidation

This compound was first isolated from the aerial parts of Stachys byzantina K. Koch (Lamiaceae) by Takeda et al. in 1997. The structure of this megastigmane glucoside was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, as well as mass spectrometry. It was identified as the C-9 epimer of the known compound, Blumenol C glucoside.

Isolation from Stachys byzantina

The original isolation procedure reported by Takeda et al. involved the extraction of the air-dried aerial parts of S. byzantina with methanol. The methanolic extract was then partitioned between water and chloroform. The aqueous layer was subjected to column chromatography on Diaion HP-20, followed by silica gel and reversed-phase (RP-18) column chromatography to yield pure this compound.

Biological Activities and Mechanisms of Action

This compound has been investigated for several biological activities, with the most compelling evidence supporting its role in osteogenesis. Preliminary studies also suggest potential anti-inflammatory and cytotoxic effects.

Osteogenic Activity

This compound has been shown to stimulate bone formation and regeneration.[1] Studies on human osteoblast cells have demonstrated its ability to enhance osteogenic differentiation.[1]

ParameterCell LineConcentrationResultReference
Alkaline Phosphatase (ALP) ActivityHuman Osteoblasts100 μM114.10 ± 4.41% of control[1]
MineralizationHuman Osteoblasts100 μM150.10 ± 0.80% of control[1]
Osteopontin mRNA expressionHuman Osteoblasts100 μM1.39 ± 0.01-fold increase[1]
BMP-2 mRNA expressionHuman Osteoblasts100 μM1.30 ± 0.04-fold increase[1]
Runx2 mRNA expressionHuman Osteoblasts100 μM1.43 ± 0.10-fold increase[1]

This compound is proposed to exert its osteogenic effects through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1] BMP-2 is a critical growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. Runx2 is a key transcription factor that regulates the expression of various osteoblast-specific genes.

BMP2_Runx2_Pathway ByzantionosideB This compound BMP2 BMP-2 Expression ByzantionosideB->BMP2 Runx2 Runx2 Expression BMP2->Runx2 Osteogenic_Genes Osteogenic Gene Expression Runx2->Osteogenic_Genes Osteoblast_Differentiation Osteoblast Differentiation Osteogenic_Genes->Osteoblast_Differentiation

Proposed signaling pathway for this compound-induced osteoblast differentiation.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are an area of ongoing investigation. While specific quantitative data and detailed mechanistic studies are limited, its structural similarity to other anti-inflammatory natural products suggests potential activity. The primary signaling pathways implicated in inflammation and potentially modulated by compounds like this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_inflammatory_Pathway cluster_inhibition This compound Inhibition cluster_pathways Intracellular Signaling ByzantionosideB This compound MAPK MAPK Pathway (p38, JNK, ERK) ByzantionosideB->MAPK NFkB NF-κB Pathway (IκBα, p65) ByzantionosideB->NFkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

References

An In-depth Technical Guide to the Stereochemistry of Byzantionoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical elucidation of Byzantionoside B, a naturally occurring megastigmane glucoside. The document details the revised absolute configuration, presents key quantitative data from NMR spectroscopy, and outlines the experimental protocols that were instrumental in defining its three-dimensional structure.

Revised Absolute Stereochemistry of this compound

This compound is a megastigmane glucoside whose absolute stereochemistry has been a subject of revision. Through detailed spectroscopic analysis and chemical correlation, the definitive absolute configuration of this compound has been established as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside .[1][2][3] This revision was determined primarily through the application of the modified Mosher's method on its aglycone.[1][2][3]

Quantitative NMR Spectroscopic Data

The stereochemical assignment of this compound is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its aglycone, which are crucial for its structural elucidation.

Table 1: ¹H-NMR Spectroscopic Data for this compound (2) and its Aglycone (2a)

PositionThis compound (2) in C₅D₅NThis compound (2) in CD₃ODAglycone (2a) in CD₃OD
2
4
6
7
8
9
10
11
12
1'
2'
3'
4'
5'
6'a
6'b
Data presented as δ in ppm. Data extracted from Matsunami et al., 2010.[3]

Table 2: ¹³C-NMR Spectroscopic Data for this compound (2) and its Aglycone (2a)

PositionThis compound (2) in C₅D₅NThis compound (2) in CD₃ODAglycone (2a) in CD₃OD
1
2
3
4
5
6
7
8
9
10
11
12
1'
2'
3'
4'
5'
6'
Data presented as δ in ppm. Data extracted from Matsunami et al., 2010.[3]

Empirical rules based on ¹³C-NMR chemical shifts have been discussed for determining the absolute stereochemistry at the C-9 position of 9-hydroxymegastigmane 9-O-β-D-glucopyranosides.[1][2][3]

Experimental Protocols

The determination of the absolute stereochemistry of this compound involved a multi-step experimental workflow. The key methodologies are detailed below.

To determine the stereochemistry of the aglycone and the sugar moiety separately, this compound was subjected to enzymatic hydrolysis.

  • Enzyme: β-glucosidase was used to cleave the glycosidic bond.[3]

  • Procedure: this compound was treated with β-glucosidase. The resulting aglycone and glucose were separated by Thin Layer Chromatography (TLC) using a solvent system of CHCl₃:MeOH:H₂O (15:6:1).[3]

  • Outcome: This procedure yielded the aglycone, (6R,9R)-9-hydroxymegastigman-4-en-3-one, and D-glucose.[3]

The absolute configuration at C-9 of the aglycone was determined using the modified Mosher's method, which involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.

  • Reagents: (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride were used to prepare the (S)- and (R)-MTPA esters of the aglycone, respectively.

  • Procedure: The aglycone was reacted with (R)- and (S)-MTPA chloride in the presence of a base (e.g., pyridine) to form the corresponding MTPA esters.

  • Analysis: The ¹H-NMR spectra of the resulting (S)- and (R)-MTPA esters were recorded. The chemical shift differences (Δδ = δS - δR) for the protons near the chiral center were calculated.[3]

  • Interpretation: A systematic distribution of positive and negative Δδ values for protons on either side of the C-9 stereocenter allowed for the unambiguous assignment of the R configuration at this position.[3]

The absolute configuration of the sugar unit obtained from the enzymatic hydrolysis was determined by High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: A JASCO OR-2090 plus optical rotation detector and a SHODEX Asahipak NH2P-50 column were utilized.[3]

  • Mobile Phase: An isocratic mobile phase of 75% aqueous acetonitrile (CH₃CN aq.) was used.[3]

  • Flow Rate: The flow rate was maintained at 1 ml/min.[3]

  • Result: The analysis confirmed the sugar to be D-glucose by comparing its retention time and optical rotation with an authentic sample.[3]

Visualization of the Experimental Workflow

The logical sequence of experiments performed to elucidate the stereochemistry of this compound is illustrated in the following diagram.

Stereochemistry_Workflow cluster_start Starting Material cluster_hydrolysis Step 1: Separation cluster_products Hydrolysis Products cluster_aglycone_analysis Step 2a: Aglycone Analysis cluster_sugar_analysis Step 2b: Sugar Analysis cluster_results Final Configuration Byzantionoside_B This compound Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Byzantionoside_B->Enzymatic_Hydrolysis Aglycone Aglycone (9-hydroxymegastigman-4-en-3-one) Enzymatic_Hydrolysis->Aglycone Glucose Sugar Moiety Enzymatic_Hydrolysis->Glucose Mosher_Esterification Modified Mosher's Method (R- and S-MTPA Esters) Aglycone->Mosher_Esterification HPLC_Analysis Chiral HPLC Analysis Glucose->HPLC_Analysis NMR_Analysis ¹H-NMR Analysis (Δδ = δS - δR) Mosher_Esterification->NMR_Analysis Aglycone_Config Aglycone: (6R, 9R) NMR_Analysis->Aglycone_Config Sugar_Config Sugar: D-glucose HPLC_Analysis->Sugar_Config

Caption: Experimental workflow for the stereochemical determination of this compound.

References

Methodological & Application

Application Notes & Protocols: High-Yield Extraction of Byzantionoside B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Byzantionoside B is a megastigmane glycoside found in several plant species, including Uraria crinita, Peumus elongatus, and Stachys byzantina.[1][2] This compound has garnered significant interest within the research and drug development sectors due to its diverse biological activities. Notably, studies have highlighted its potential in stimulating bone formation and regeneration by promoting osteogenic activity in human osteoblast cells.[1] Further research has indicated its antioxidant, anti-inflammatory, and cytotoxic effects, suggesting a broad range of therapeutic applications.[2]

These application notes provide detailed protocols for the extraction of this compound from plant materials, with a focus on high-yield methodologies. Protocols for conventional solvent extraction are presented alongside modern, efficient techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). Additionally, a workflow for the purification of the target compound and a diagram of its relevant signaling pathway are included to support further research and development.

Data Summary: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes and compares key parameters of conventional and modern extraction techniques applicable to glycosides. While specific yield data for this compound is limited in published literature, this comparison provides a basis for method selection and optimization.

ParameterConventional MacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Soaking plant material in a solvent to diffuse out soluble compounds.Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.Uses microwave energy to heat the solvent and plant material, causing cell rupture.
Typical Solvent Ethanol, Methanol, Ethyl AcetateEthanol, MethanolEthanol, Methanol (polar solvents are more efficient)
Extraction Time 12 - 48 hours20 - 60 minutes5 - 20 minutes
Temperature Room Temperature40 - 60 °C50 - 100 °C (in a closed vessel)
Solvent Volume HighModerate to LowLow
Efficiency Low to ModerateHighHigh
Advantages Simple, low-cost equipment.Fast, efficient, reduced solvent use.Very fast, highly efficient, lowest solvent use.
Disadvantages Time-consuming, large solvent volume, potential for compound degradation.Specialized equipment required, potential for localized heating.Specialized equipment required, risk of thermal degradation if not controlled.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction and Fractionation

This protocol is based on methods reported for the extraction of active compounds, including this compound, from Uraria crinita.[1] It involves an initial exhaustive extraction followed by liquid-liquid fractionation to separate compounds based on polarity.

Materials and Equipment:

  • Dried and powdered plant material (e.g., roots of Uraria crinita)

  • 95% Ethanol (EtOH)

  • n-Butanol (BuOH)

  • Ethyl Acetate (EtOAc)

  • Deionized Water (H₂O)

  • Large glass container with a lid for maceration

  • Rotary evaporator

  • Separatory funnel (2L)

  • Filter paper and funnel

  • Glassware (beakers, flasks)

Procedure:

  • Maceration:

    • Weigh 1 kg of dried, powdered plant material.

    • Place the powder in a large glass container and add 5 L of 95% ethanol.

    • Seal the container and let it stand at room temperature for 48 hours, with occasional agitation.

    • Filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Concentration:

    • Combine all the ethanol extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude ethanol extract in 1 L of deionized water.

    • Transfer the suspension to a 2 L separatory funnel.

    • Perform liquid-liquid partitioning by adding 1 L of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat this partitioning step two more times with fresh ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the EtOAc fraction.

    • To the remaining aqueous layer in the separatory funnel, add 1 L of n-butanol. Shake and allow the layers to separate.

    • Collect the upper n-butanol layer. Repeat this step two more times.

    • Combine the n-butanol fractions and concentrate using a rotary evaporator to yield the BuOH fraction. This compound is expected to be enriched in this polar fraction.

  • Purification (General Workflow):

    • The n-butanol fraction can be further purified using column chromatography (e.g., silica gel, Sephadex LH-20) with a step-gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to isolate this compound.

    • Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing the target compound.

    • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ultrasound-Assisted Extraction (UAE) (Optimized General Method)

This protocol provides a high-yield, rapid alternative to conventional extraction. The parameters are based on optimized conditions for extracting glycosides from plant material and should be further optimized specifically for this compound.

Materials and Equipment:

  • Dried and powdered plant material

  • 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Extraction:

    • Weigh 10 g of dried, powdered plant material into a 500 mL flask.

    • Add 250 mL of 70% ethanol (for a solid-to-liquid ratio of 1:25 g/mL).

    • Place the flask in an ultrasonic bath or insert the probe of a sonicator.

    • Set the extraction temperature to 40°C and the extraction time to 45 minutes.[3]

    • Begin sonication. Ensure the temperature remains constant.

  • Separation and Concentration:

    • After extraction, filter the mixture through filter paper.

    • For finer separation, centrifuge the filtrate at 4000 rpm for 10 minutes and collect the supernatant.

    • Concentrate the supernatant using a rotary evaporator at 40-50°C to obtain the crude extract.

    • The crude extract can then be subjected to the fractionation and purification steps described in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE) (Optimized General Method)

MAE is an even more rapid extraction method that leverages microwave energy for efficient cell disruption. The following is a generalized protocol that serves as a strong starting point for optimization.

Materials and Equipment:

  • Dried and powdered plant material

  • 70% Ethanol

  • Microwave extraction system (closed-vessel type recommended)

  • Extraction vessel

  • Filter paper

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh 5 g of dried, powdered plant material into the microwave extraction vessel.

    • Add 150 mL of 70% ethanol (for a solid-to-liquid ratio of 1:30 g/mL).[4]

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 120 W and the irradiation time to 15 minutes.[4]

    • Start the extraction program. Monitor temperature and pressure to prevent degradation.

  • Separation and Concentration:

    • After the extraction is complete and the vessel has cooled, open it carefully.

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator at 40-50°C to obtain the crude extract.

    • The crude extract can then be processed for fractionation and purification as outlined in Protocol 1.

Visualizations

Extraction and Purification Workflow

G Start Dried & Powdered Plant Material Extraction Extraction (Maceration, UAE, or MAE) with Ethanol Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Fractionation (e.g., EtOAc, n-BuOH) Crude_Extract->Fractionation BuOH_Fraction n-Butanol Fraction (Enriched) Fractionation->BuOH_Fraction Polar Fraction Column_Chrom Column Chromatography (Silica, Sephadex) BuOH_Fraction->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: General workflow for extraction and purification of this compound.

Signaling Pathway for Osteogenic Activity

This compound has been shown to stimulate osteogenic activity, which is critically regulated by the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway. Activation of this pathway leads to the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation and bone formation.[5][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BMPR BMP Receptor Smad Smad 1/5/9 BMPR->Smad Activates pSmad p-Smad 1/5/9 Smad->pSmad Phosphorylation Complex p-Smad/Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Runx2_Gene Runx2 Gene Complex->Runx2_Gene Activates Transcription Runx2_Protein Runx2 Protein Runx2_Gene->Runx2_Protein Translation Osteo_Genes Osteogenic Genes (e.g., Osteocalcin, ALP) Runx2_Protein->Osteo_Genes Activates Transcription ByzantionosideB This compound BMP2 BMP-2 ByzantionosideB->BMP2 Stimulates BMP2->BMPR Binds

References

Application Note: Chromatographic Purification of Byzantionoside B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Byzantionoside B, a bioactive C13-nor-isoprenoid glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] This application note provides a detailed protocol for the efficient purification of this compound from a plant source. The methodology employs a multi-step chromatographic approach, commencing with solid-phase extraction followed by sequential column chromatography, including silica gel and reversed-phase C18, to achieve high purity. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as Blumenol C glucoside, is a naturally occurring glycoside found in various plant species, including Peumus elongatus, Stachys byzantina, and Uraria crinita.[1][2][3] Structurally, it is a dammarane glycoside characterized by a C19H32O7 molecular formula.[1][4] The compound has demonstrated several biological activities, such as stimulating osteogenic activity in human osteoblast cells, highlighting its potential for bone formation and regeneration therapies.[3] Given its therapeutic potential, a robust and reproducible purification method is essential for obtaining high-purity this compound for further research and development.

This application note details a chromatographic workflow for the isolation of this compound. The protocol is based on established methods for the purification of saponins and glycosides, involving a combination of normal-phase and reversed-phase chromatography.[2][3][5][6]

Materials and Methods

Plant Material and Extraction

Dried and powdered plant material (e.g., leaves of Stachys byzantina) is subjected to maceration with methanol (MeOH) at room temperature. The resulting crude methanolic extract is then concentrated under reduced pressure.

Chromatographic Purification

A multi-step chromatographic procedure is employed to isolate this compound from the crude extract. The general workflow is depicted in the diagram below.

G A Crude Plant Extract B Solid-Phase Extraction (SPE) (e.g., C18 cartridge) A->B C Fractionation B->C H Waste/Other Fractions B->H Aqueous wash D Silica Gel Column Chromatography C->D Methanol-rich fraction E Semi-pure Fractions Containing this compound D->E I Other Fractions D->I F Reversed-Phase (RP-C18) HPLC E->F G Purified this compound (>98%) F->G F->I Other peaks G cluster_0 A Collect Fraction B Spot on TLC Plate A->B C Develop and Visualize TLC B->C D Target Spot Present? C->D E Pool Fraction D->E Yes F Set Aside Fraction D->F No

References

Synthesis and Evaluation of Byzantionoside B Derivatives for Osteogenic, Anti-inflammatory, and Antioxidant Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byzantionoside B, a naturally occurring megastigmane glycoside, has garnered significant interest for its potential therapeutic applications, notably in bone regeneration.[1] Its biological activity is intrinsically linked to its specific stereochemistry, particularly at the C-9 position, which differentiates it from its epimer, Blumenol C glucoside.[1] These application notes provide detailed protocols for the synthesis of this compound and its derivatives to facilitate further research into their structure-activity relationships (SAR) and therapeutic potential. The protocols outline a plausible synthetic route for the aglycone, (6R,9R)-9-hydroxymegastigman-4-en-3-one, and subsequent glycosylation to yield this compound and its analogs. Furthermore, detailed methodologies for evaluating the biological activities of these synthesized compounds, including their osteogenic, anti-inflammatory, and antioxidant properties, are presented. The osteogenic activity of this compound is mediated through the BMP-2/Runx2 signaling pathway, and protocols to assess this are included.

Biological Context and Signaling Pathway

This compound has been shown to stimulate bone formation by promoting the differentiation of human osteoblast cells.[1] This activity is mediated through the Bone Morphogenetic Protein 2 (BMP-2) and Runt-related transcription factor 2 (Runx2) signaling pathway. BMP-2, a key osteogenic factor, binds to its receptor on the cell surface, initiating a signaling cascade that leads to the phosphorylation of Smad proteins (Smad1/5/9). These activated Smads then translocate to the nucleus, where they act as transcription factors, upregulating the expression of Runx2. Runx2, a master regulator of osteogenesis, then promotes the expression of downstream osteogenic markers such as Alkaline Phosphatase (ALP), Osteopontin (OPN), and Osteocalcin (OCN), ultimately leading to osteoblast differentiation and bone mineralization.

BMP2_Runx2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BMPR BMP Receptor This compound->BMPR Stimulates BMP2 BMP2 BMP2->BMPR Smad1_5_9 p-Smad1/5/9 BMPR->Smad1_5_9 Phosphorylation Runx2 Runx2 Smad1_5_9->Runx2 Upregulation Osteogenic_Genes Osteogenic Gene Expression (ALP, OPN, OCN) Runx2->Osteogenic_Genes Activation

Caption: Proposed signaling pathway for this compound-induced osteoblast differentiation.

Synthesis of this compound and Derivatives

The synthesis of this compound derivatives involves a two-stage process: the stereoselective synthesis of the aglycone, (6R,9R)-9-hydroxymegastigman-4-en-3-one, followed by the glycosylation with a desired sugar moiety.

Proposed Synthesis of the Aglycone

A plausible synthetic route for the aglycone can be adapted from methodologies used for structurally similar megastigmanes. A key intermediate is (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.

Aglycone_Synthesis_Workflow Start 2,6,6-trimethyl-2- cyclohexen-1,4-dione Step1 Enzymatic Hydrogenation (Old Yellow Enzyme 2) Start->Step1 Intermediate1 (6R)-2,2,6- Trimethylcyclohexane-1,4-dione Step1->Intermediate1 Step2 Stereoselective Reduction (Levodione Reductase) Intermediate1->Step2 Intermediate2 (4R,6R)-4-hydroxy-2,2,6- trimethylcyclohexanone Step2->Intermediate2 Step3 Further Elaboration (e.g., Wittig reaction, allylation, oxidation) Intermediate2->Step3 Aglycone (6R,9R)-9-hydroxymegastigman- 4-en-3-one Step3->Aglycone

References

Application Notes and Protocols for Studying Byzantionoside B Effects Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Byzantionoside B is a naturally occurring glycoside that has garnered interest for its potential therapeutic properties.[1][2] Emerging research suggests that this compound may possess a range of biological activities, including osteogenic, anti-inflammatory, antioxidant, and cytotoxic effects.[1] Notably, it has been shown to promote bone formation by stimulating human osteoblast cells through the upregulation of bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2), indicating an involvement of the BMP-2/Runx2 signaling pathway.[1] Its potential cytotoxic effects against various cancer cell lines and its anti-inflammatory properties make it a compound of interest for further investigation in drug discovery and development.[1]

These application notes provide detailed protocols for a panel of cell-based assays to enable researchers to systematically investigate and quantify the biological effects of this compound. The described methods cover the assessment of cytotoxicity, apoptosis induction, cell cycle progression, and anti-inflammatory activity.

Assessment of Cytotoxicity

A fundamental first step in evaluating the biological activity of any compound is to determine its cytotoxic potential. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineTreatment Duration (hr)IC₅₀ (µM) [Hypothetical Data]
MCF-7 (Breast Cancer)4825.5
HeLa (Cervical Cancer)4832.1
A549 (Lung Cancer)4845.8
PC-3 (Prostate Cancer)4818.9
HEK293 (Normal Kidney)48> 100

Note: The IC₅₀ values presented are hypothetical and should be determined experimentally.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_byzantionoside Add this compound dilutions incubate_24h->add_byzantionoside incubate_treatment Incubate for 24-72h add_byzantionoside->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Figure 1: Workflow for the MTT cell viability assay.

Assessment of Apoptosis Induction

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death, apoptosis assays are essential.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control095.22.52.3
This compoundIC₅₀60.125.414.5
This compound2x IC₅₀35.840.224.0

Note: The data presented are hypothetical and should be determined experimentally.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a luminescent or fluorescent signal.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the apoptosis assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the untreated control.

Data Presentation:

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Control01.0
This compoundIC₅₀3.5
This compound2x IC₅₀6.2

Note: The data presented are hypothetical and should be determined experimentally.

Experimental Workflow:

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_annexin_v Annexin V/PI Assay cluster_caspase Caspase-3/7 Assay treat_cells Treat cells with this compound harvest_annexin Harvest and wash cells treat_cells->harvest_annexin add_caspase_reagent Add Caspase-Glo 3/7 Reagent treat_cells->add_caspase_reagent stain_annexin Stain with Annexin V-FITC and PI harvest_annexin->stain_annexin analyze_flow Analyze by flow cytometry stain_annexin->analyze_flow incubate_caspase Incubate and read luminescence add_caspase_reagent->incubate_caspase

Figure 2: Workflow for apoptosis assays.

Cell Cycle Analysis

To investigate whether this compound affects cell proliferation by arresting the cell cycle at a specific phase, flow cytometric analysis of DNA content is performed.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation:

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control055.330.114.6
This compound0.5x IC₅₀65.220.514.3
This compoundIC₅₀75.812.112.1

Note: The data presented are hypothetical and should be determined experimentally.

Experimental Workflow:

Cell_Cycle_Workflow start Treat cells with this compound harvest Harvest and fix cells in 70% ethanol start->harvest stain Stain with PI and RNase A harvest->stain analyze Analyze by flow cytometry stain->analyze end Determine cell cycle distribution analyze->end

Figure 3: Workflow for cell cycle analysis.

Assessment of Anti-Inflammatory Activity

This compound has been suggested to have anti-inflammatory properties. A common in vitro model to assess this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Inhibition Assay

Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

  • Griess Assay: After 24 hours, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Presentation:

TreatmentConcentration (µM)% NO Inhibition [Hypothetical Data]Cell Viability (%)
Control00100
LPS only-098
This compound + LPS115.299
This compound + LPS1045.897
This compound + LPS5085.395

Note: The data presented are hypothetical and should be determined experimentally.

Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the observed biological effects of this compound, it is crucial to investigate its impact on key signaling pathways.

Proposed Signaling Pathways for Investigation
  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Its modulation can be a key mechanism for anti-cancer agents.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation.[6][7] Inhibition of this pathway is a common strategy in cancer therapy.

Investigative Techniques:

  • Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p65, IκBα, p38, ERK, JNK, Akt, mTOR).

  • Reporter Gene Assays: To measure the transcriptional activity of key transcription factors like NF-κB.

Signaling Pathway Diagrams:

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes activates transcription ByzantionosideB This compound ByzantionosideB->IKK inhibits?

Figure 4: Proposed inhibition of the NF-κB pathway by this compound.

MAPK_PI3K_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Apoptosis Proliferation_Apoptosis ERK->Proliferation_Apoptosis Regulates PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes ByzantionosideB This compound ByzantionosideB->Raf inhibits? ByzantionosideB->PI3K inhibits? GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->Ras Receptor->PI3K

Figure 5: Potential modulation of MAPK and PI3K/Akt pathways by this compound.

The cell-based assays outlined in these application notes provide a robust framework for characterizing the biological effects of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic and cell cycle inhibitory potential, and anti-inflammatory activity, researchers can gain valuable insights into its therapeutic potential. Furthermore, investigation into the underlying signaling pathways will be crucial for elucidating its mechanism of action and guiding future drug development efforts.

References

Application Notes and Protocols for In Vivo Testing of Byzantionoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Byzantionoside B, a dammarane glycoside with demonstrated antioxidant, anti-inflammatory, cytotoxic, and osteogenic properties. The following protocols are designed to facilitate preclinical assessment of this compound in relevant animal models, addressing its potential therapeutic applications in oncology, bone regeneration, and inflammatory diseases.

Compound Profile: this compound

This compound is a natural glycoside with a growing body of in vitro evidence supporting its potential as a therapeutic agent.[1][2] Key reported biological activities include:

  • Cytotoxicity: Exhibits cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy.[1][2]

  • Osteogenic Activity: Stimulates human osteoblast cells, promoting bone formation and regeneration. This is potentially mediated through the activation of the BMP-2/Runx2 signaling pathway.[2][3]

  • Anti-inflammatory Effects: Suggested to reduce inflammation markers, indicating potential for treating inflammatory conditions.[1][2]

  • Antioxidant Activity: Demonstrates the ability to neutralize free radicals, protecting cells from oxidative stress.[1]

Given the limited availability of in vivo data for this compound, the following sections outline proposed animal models and detailed experimental protocols to investigate its efficacy and safety in a preclinical setting.

Proposed Animal Models for In Vivo Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound.[4] Based on its in vitro activities, the following models are recommended:

Therapeutic AreaRecommended Animal ModelKey Outcome Measures
Oncology Xenograft Mouse Model (e.g., with human breast cancer cell line MDA-MB-231)Tumor growth inhibition, apoptosis induction, metastasis assessment, and evaluation of systemic toxicity.
Bone Regeneration Calvarial Defect Rat ModelBone mineral density, new bone formation (histomorphometry), and expression of osteogenic markers (e.g., ALP, osteocalcin).
Anti-inflammatory Carrageenan-Induced Paw Edema Mouse ModelPaw volume reduction, myeloperoxidase (MPO) activity, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Protocols

The following are detailed protocols for the proposed animal models. These protocols are intended as a starting point and may require optimization based on preliminary studies.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model

This protocol outlines the procedure for assessing the anti-cancer activity of this compound using a human tumor xenograft model in immunodeficient mice.[5][6]

3.1.1. Materials

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Human cancer cell line (e.g., MDA-MB-231)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • Calipers

  • Standard chemotherapy agent (e.g., Paclitaxel) as a positive control

3.1.2. Experimental Workflow

G cluster_acclimatization Phase 1: Acclimatization & Cell Culture cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Endpoint acclimatize Acclimatize Mice (1 week) culture Culture Cancer Cells implant Subcutaneous Implantation of Cancer Cells culture->implant randomize Randomize Mice into Treatment Groups implant->randomize treat Administer this compound, Vehicle, or Positive Control randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor endpoint Euthanize and Collect Tissues monitor->endpoint

Figure 1: Experimental workflow for the xenograft mouse model.

3.1.3. Procedure

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

  • Animal Acclimatization: Acclimatize female athymic nude mice for one week under standard laboratory conditions.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, oral gavage)

    • Group 2: this compound (low dose, e.g., 10 mg/kg, oral gavage)

    • Group 3: this compound (high dose, e.g., 50 mg/kg, oral gavage)

    • Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection)

  • Treatment: Administer the respective treatments daily for 21 days.

  • Monitoring: Measure tumor volume and body weight every 3 days.

  • Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors and weigh them. Collect major organs for histopathological analysis to assess toxicity.

3.1.4. Data Analysis

ParameterCalculation/Method
Tumor Volume(Length x Width²) / 2
Tumor Growth Inhibition (%)[(Tumor volume of control - Tumor volume of treated) / Tumor volume of control] x 100
Body Weight Change (%)[(Final body weight - Initial body weight) / Initial body weight] x 100
HistopathologyH&E staining of major organs to assess tissue morphology.
ImmunohistochemistryStaining of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Protocol 2: Assessment of Osteogenic Activity in a Calvarial Defect Rat Model

This protocol describes the evaluation of this compound's bone regenerative capacity in a critical-sized calvarial defect model in rats.

3.2.1. Materials

  • This compound

  • Scaffold material (e.g., collagen sponge)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Surgical instruments

  • Micro-CT scanner

  • Reagents for histology and immunohistochemistry

3.2.2. Experimental Workflow

G cluster_preparation Phase 1: Preparation cluster_surgery Phase 2: Surgery cluster_healing Phase 3: Healing Period cluster_analysis Phase 4: Analysis acclimatize Acclimatize Rats (1 week) prepare_scaffold Prepare Scaffolds with this compound surgery Create Calvarial Defect and Implant Scaffold prepare_scaffold->surgery healing Allow for Bone Healing (4-8 weeks) surgery->healing micro_ct Micro-CT Analysis of Calvaria healing->micro_ct histology Histological and Immunohistochemical Analysis micro_ct->histology

Figure 2: Workflow for the calvarial defect rat model.

3.2.3. Procedure

  • Scaffold Preparation: Prepare collagen sponges loaded with either vehicle or different concentrations of this compound.

  • Animal Preparation and Surgery: Anesthetize the rats. Create a critical-sized (e.g., 5 mm) defect in the parietal bone.

  • Implantation: Implant the prepared scaffolds into the defect site. Randomize animals into groups:

    • Group 1: Empty defect (negative control)

    • Group 2: Scaffold with vehicle

    • Group 3: Scaffold with low dose this compound

    • Group 4: Scaffold with high dose this compound

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Healing Period: Allow for bone healing for 4 to 8 weeks.

  • Analysis: At the end of the healing period, euthanize the rats and harvest the calvaria for analysis.

    • Micro-CT: Quantify bone volume/tissue volume (BV/TV), trabecular thickness, and trabecular number.

    • Histology: Perform H&E and Masson's trichrome staining to visualize new bone formation.

    • Immunohistochemistry: Stain for osteogenic markers such as osteocalcin and osteopontin.

3.2.4. Quantitative Data Summary

ParameterMeasurement
Bone Volume/Tissue Volume (BV/TV) (%)Micro-CT analysis
New Bone Area (%)Histomorphometric analysis of H&E stained sections
Osteocalcin Positive Area (%)Immunohistochemical analysis
Protocol 3: Investigating Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model

This protocol details the assessment of the anti-inflammatory properties of this compound in an acute inflammation model in mice.

3.3.1. Materials

  • This compound

  • Vehicle (e.g., saline)

  • Carrageenan solution (1% in saline)

  • Male Swiss albino mice (6-8 weeks old)

  • Pletysmometer

  • Indomethacin (positive control)

3.3.2. Experimental Workflow

G cluster_pretreatment Phase 1: Pre-treatment cluster_induction Phase 2: Induction of Inflammation cluster_measurement Phase 3: Measurement cluster_analysis Phase 4: Analysis acclimatize Acclimatize Mice (1 week) pretreat Administer this compound, Vehicle, or Positive Control induce Inject Carrageenan into Paw pretreat->induce measure Measure Paw Volume at Different Time Points induce->measure analyze Collect Paw Tissue for MPO and Cytokine Analysis measure->analyze

Figure 3: Workflow for the carrageenan-induced paw edema model.

3.3.3. Procedure

  • Animal Grouping and Pre-treatment: Randomize mice into treatment groups (n=6-8 per group) and administer the following 1 hour before carrageenan injection:

    • Group 1: Vehicle control (oral gavage)

    • Group 2: this compound (low dose, e.g., 25 mg/kg, oral gavage)

    • Group 3: this compound (high dose, e.g., 100 mg/kg, oral gavage)

    • Group 4: Indomethacin (10 mg/kg, oral gavage)

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection.

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect the paw tissue for biochemical analysis.

  • Biochemical Analysis: Homogenize the paw tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

3.3.4. Quantitative Data Presentation

Time (hours)Paw Volume Increase (mL) - VehiclePaw Volume Increase (mL) - this compound (Low Dose)Paw Volume Increase (mL) - this compound (High Dose)Paw Volume Increase (mL) - Indomethacin
1
2
3
4
5
Treatment GroupMPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Vehicle
This compound (Low Dose)
This compound (High Dose)
Indomethacin

Signaling Pathway

Proposed Osteogenic Signaling Pathway of this compound

Based on in vitro data, this compound is suggested to promote osteoblast differentiation through the BMP-2/Runx2 signaling pathway.[2][3]

G ByzantionosideB This compound BMP2 BMP-2 Expression ByzantionosideB->BMP2 Upregulates Runx2 Runx2 Expression BMP2->Runx2 Activates Osteoblast Osteoblast Differentiation Runx2->Osteoblast Promotes BoneFormation Bone Formation Osteoblast->BoneFormation Leads to

References

Application Notes and Protocols: Byzantionoside B as a Chemical Marker in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byzantionoside B is a naturally occurring C-9 epimer of Blumenol C glucoside, distinguished by its (9R) configuration.[1] This stereochemical difference imparts distinct biological activities, making this compound a compound of significant interest in pharmaceutical and metabolomics research.[1] Notably, it has demonstrated potential in promoting bone regeneration, as well as exhibiting anti-inflammatory and cytotoxic effects.[1] These properties position this compound as a valuable chemical marker in metabolomics studies aimed at understanding disease pathways and for monitoring the therapeutic effects of natural product-based drugs.

These application notes provide a comprehensive guide for utilizing this compound as a chemical marker. They include detailed protocols for relevant biological assays, a workflow for metabolomics analysis, and an overview of its role in specific signaling pathways.

Principle and Applications

This compound's primary application as a chemical marker stems from its demonstrated bioactivities, particularly its osteogenic properties. It has been shown to stimulate human osteoblast cells, leading to increased bone formation.[1] This makes it a useful tool for:

  • Screening and Bioactivity-Guided Fractionation: Identifying and isolating bioactive compounds from complex natural product extracts with osteogenic potential.

  • Mechanism of Action Studies: Elucidating the molecular pathways involved in bone formation and inflammation.

  • Quality Control: Standardizing herbal preparations or formulations where this compound is a known active component.

  • Drug Development: Serving as a lead compound or a benchmark for the development of new therapeutics targeting bone disorders or inflammatory conditions.

Data Presentation

Table 1: Effect of this compound on Osteoblast Differentiation Markers

Treatment Concentration (µM)Alkaline Phosphatase (ALP) Activity (fold change vs. control)Mineralization (Alizarin Red S staining) (fold change vs. control)Runx2 mRNA Expression (fold change vs. control)
0 (Control)1.00 ± 0.121.00 ± 0.151.00 ± 0.10
11.52 ± 0.181.35 ± 0.211.45 ± 0.15
102.78 ± 0.252.55 ± 0.302.60 ± 0.22
503.95 ± 0.313.80 ± 0.353.75 ± 0.28

Data are presented as mean ± standard deviation (n=3). Significance is typically determined by statistical analysis (e.g., ANOVA). This is a hypothetical representation.

Table 2: Anti-inflammatory and Cytotoxic Effects of this compound

Treatment Concentration (µM)Nitric Oxide (NO) Production (% of control)Cell Viability (MTT Assay) (% of control)
0 (Control)100 ± 5.2100 ± 4.5
185.3 ± 4.898.2 ± 3.1
1062.1 ± 3.995.7 ± 2.8
5045.8 ± 3.188.4 ± 3.5
10028.5 ± 2.575.1 ± 4.2

Data are presented as mean ± standard deviation (n=3). This is a hypothetical representation.

Experimental Protocols

Osteoblast Differentiation Assay

This protocol is designed to assess the osteogenic potential of this compound by measuring key markers of osteoblast differentiation.

a. Cell Culture:

  • Human osteoblast-like cells (e.g., MG-63) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Alkaline Phosphatase (ALP) Activity Assay:

  • Seed MG-63 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) in osteogenic induction medium (DMEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) for 7 days. Include a vehicle control (e.g., DMSO).

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • Measure the ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.

  • Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.

c. Mineralization Assay (Alizarin Red S Staining):

  • Seed and treat MG-63 cells as described for the ALP assay, but continue the culture for 21 days, replacing the medium every 2-3 days.

  • After 21 days, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Remove the staining solution and wash the cells thoroughly with deionized water to remove unbound dye.

  • For quantification, destain the cells by adding 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and incubate for 15 minutes with gentle shaking.

  • Measure the absorbance of the extracted stain at 562 nm.

d. Gene Expression Analysis (RT-qPCR):

  • Treat cells with this compound for a shorter duration (e.g., 72 hours) to capture changes in gene expression.

  • Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for osteogenic marker genes such as RUNX2, ALP, and COL1A1. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent system.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to calculate the nitrite concentration.

  • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a given cell line.

  • Seed cells (e.g., a cancer cell line or the cell line used in the bioactivity assay) in a 96-well plate at an appropriate density.

  • After overnight incubation, treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.

Metabolomics Sample Preparation and Analysis

This protocol outlines a general workflow for the extraction and analysis of this compound from a plant matrix or biological sample for LC-MS-based metabolomics.

a. Extraction from Plant Material:

  • Lyophilize and grind the plant material to a fine powder.

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of 80% methanol (pre-chilled to -20°C).

  • Vortex the mixture for 1 minute and sonicate for 15 minutes in an ice bath.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Repeat the extraction process on the pellet and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.

b. LC-MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to a high percentage to elute compounds of varying polarities.

  • Mass Spectrometry: Operate in both positive and negative ion modes to capture a wider range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect fragmentation data for metabolite identification.

  • This compound Detection: Monitor for the specific m/z of this compound ([M+H]+ or [M-H]-) and its characteristic fragmentation pattern for targeted analysis.

c. Data Analysis:

  • Data Preprocessing: Use software such as XCMS or MS-DIAL for peak picking, alignment, and normalization.

  • Statistical Analysis: Employ multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify significant differences in metabolite profiles between sample groups.

  • Metabolite Identification: Identify this compound and other significant metabolites by comparing their accurate mass, retention time, and fragmentation spectra with databases (e.g., METLIN, MassBank) and authentic standards.

Visualizations

Signaling Pathway

ByzantionosideB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ByzantionosideB This compound BMPR BMP Receptor ByzantionosideB->BMPR Activates SMADs SMAD 1/5/8 BMPR->SMADs Phosphorylates pSMADs p-SMAD 1/5/8 RUNX2 RUNX2 pSMADs->RUNX2 Translocates to nucleus and activates OsteogenicGenes Osteogenic Genes (ALP, COL1A1, etc.) RUNX2->OsteogenicGenes Promotes transcription

Caption: Proposed signaling pathway of this compound-induced osteoblast differentiation.

Experimental Workflow

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Analysis cluster_interpretation Biological Interpretation SampleCollection Sample Collection (e.g., Plant Material, Biofluid) Extraction Metabolite Extraction (e.g., 80% Methanol) SampleCollection->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LCMS UHPLC-HRMS Analysis (e.g., Q-TOF, Orbitrap) Filtration->LCMS DataAcquisition Data Acquisition (DDA or DIA) LCMS->DataAcquisition Preprocessing Data Preprocessing (Peak Picking, Alignment) DataAcquisition->Preprocessing Stats Statistical Analysis (PCA, PLS-DA) Preprocessing->Stats Identification Metabolite Identification (Database Matching) Stats->Identification PathwayAnalysis Pathway Analysis Identification->PathwayAnalysis BiomarkerDiscovery Biomarker Discovery Identification->BiomarkerDiscovery

Caption: General workflow for using this compound as a chemical marker in metabolomics.

References

Application Notes and Protocols for the Development of Analytical Standards for Byzantionoside B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the development of analytical standards for Byzantionoside B, a naturally occurring glycoside with significant potential in drug development due to its osteogenic and anti-inflammatory properties.[1] These guidelines are intended for researchers, scientists, and drug development professionals. The protocols herein describe methods for the identification, quantification, and characterization of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, this document outlines the key signaling pathways associated with the biological activities of this compound.

Introduction

This compound is a glycoside with the molecular formula C₁₉H₃₂O₇ and a molecular weight of 372.5 g/mol .[2] It has demonstrated promising biological activities, including the stimulation of bone formation and potential anti-inflammatory effects, making it a compound of interest for pharmaceutical research.[1] The development of robust and reliable analytical standards is crucial for the quality control, preclinical, and clinical evaluation of this compound. This document provides a comprehensive guide to establishing such standards.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₂O₇[2]
Molecular Weight 372.5 g/mol [2]
IUPAC Name (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one[2]
CAS Number 135820-80-3[2]
Appearance White to off-white powderAssumed

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes the extraction of this compound from a plant matrix for analytical purposes.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Weigh 1 gram of powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in 5 mL of water.

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove polar impurities.

  • Elute this compound with 10 mL of methanol.

  • Evaporate the methanol eluate to dryness and reconstitute in a known volume of methanol for analysis.

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This protocol outlines a method for the quantification of this compound using HPLC-PDA.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 20-80% B

    • 20-25 min: 80-20% B

    • 25-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Table 2: HPLC-PDA Method Validation Parameters (Illustrative)

ParameterSpecification
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95-105%
Protocol 2: Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the analysis of this compound.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: ESI Positive

  • MS/MS Parameters: Optimize precursor ion and product ions for this compound. A possible transition would be m/z 373.2 [M+H]⁺ → fragment ions.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-PDA method.

  • Method Development: Infuse a standard solution of this compound to determine the optimal precursor ion and fragment ions for Multiple Reaction Monitoring (MRM).

  • Analysis: Analyze the samples and standards using the developed LC-MS/MS method.

  • Quantification: Use the peak area ratio of the analyte to an internal standard (if used) to construct a calibration curve for quantification.

Table 3: Illustrative LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (m/z) 373.2 [M+H]⁺
Product Ion 1 (m/z) To be determined experimentally
Product Ion 2 (m/z) To be determined experimentally
Collision Energy (eV) To be optimized
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation of isolated this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra.

  • Data Analysis: Assign the proton and carbon signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra. Compare the obtained data with published literature values to confirm the structure.

Table 4: Key ¹H and ¹³C NMR Chemical Shifts for this compound (in CD₃OD)[3]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2 -199.5
3 5.85 (s)127.5
4 -165.2
5 -36.8
6 2.05 (m)48.5
7 1.45 (m), 1.93 (m)41.5
8 1.75 (m)34.5
9 3.95 (m)75.7
10 1.25 (d, J=6.2 Hz)19.9
11 0.95 (s)23.5
12 1.05 (s)24.5
13 1.90 (s)21.5
1' 4.32 (d, J=7.8 Hz)102.3

Biological Activity and Associated Signaling Pathways

Osteogenic Activity

This compound has been shown to stimulate osteoblast differentiation and mineralization, suggesting its potential in bone regeneration.[1] This activity is believed to be mediated through the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1]

Caption: Proposed signaling pathway for this compound-induced osteogenesis.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition cluster_pathways Intracellular Signaling cluster_nucleus Nucleus cluster_response Inflammatory Response Stimulus Inflammatory Stimulus MAPK MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB Pathway (IKK, IκBα) Stimulus->NFkB ByzantionosideB This compound ByzantionosideB->MAPK Inhibits ByzantionosideB->NFkB Inhibits AP1 AP-1 MAPK->AP1 Activates NFkB_p65_p50 NF-κB (p65/p50) NFkB->NFkB_p65_p50 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) AP1->Mediators NFkB_p65_p50->Cytokines NFkB_p65_p50->Mediators workflow Start Plant Material Extraction Extraction & Purification Start->Extraction PureCompound Purified this compound Extraction->PureCompound HPLC HPLC-PDA (Quantification) PureCompound->HPLC LCMS LC-MS/MS (Identification & Quantification) PureCompound->LCMS NMR NMR (Structural Elucidation) PureCompound->NMR AnalyticalStandard Analytical Standard HPLC->AnalyticalStandard LCMS->AnalyticalStandard NMR->AnalyticalStandard

References

Byzantionoside B: Application Notes and Protocols for Therapeutic Agent Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byzantionoside B is a naturally occurring C-9 epimer of Blumenol C glucoside, differing in its stereochemistry at the C-9 position with a (9R) configuration.[1][2] While structurally similar to its epimer, this compound has demonstrated distinct biological activities that suggest its potential as a therapeutic agent.[1] This document provides an overview of its known biological effects and detailed protocols for the investigation of its potential anti-cancer properties.

Known Biological Activities

This compound has been primarily investigated for its roles in bone regeneration and its anti-inflammatory properties. It has been shown to stimulate human osteoblast cells, promoting bone formation by increasing alkaline phosphatase (ALP) activity and enhancing mineralization.[1] The proposed mechanism for its osteogenic activity involves the upregulation of bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2).[1] Additionally, there are suggestions that it may reduce inflammation markers.[1]

Potential Anti-Cancer Activity

While extensive research is still required, preliminary information suggests that this compound may exhibit cytotoxic effects on certain cancer cell lines.[1] This section provides a framework for the systematic evaluation of its anti-cancer potential.

Data Presentation: Cytotoxicity Profile of this compound

The following table is a template for presenting cytotoxicity data (IC50 values) for this compound against a panel of human cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM) - Example Data
MCF-7Breast Cancer48Hypothetical Value
MDA-MB-231Breast Cancer48Hypothetical Value
A549Lung Cancer48Hypothetical Value
HCT116Colon Cancer48Hypothetical Value
PC-3Prostate Cancer48Hypothetical Value

Note: The IC50 values in this table are hypothetical and should be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

  • This compound

  • Human cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting compensation and gates.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to investigate the molecular mechanism of this compound-induced apoptosis.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins.

Visualizations

Signaling Pathways and Workflows

G cluster_0 This compound Treatment cluster_1 Cellular Response Byzantionoside_B Byzantionoside_B BMP2 BMP-2 Upregulation Byzantionoside_B->BMP2 Runx2 Runx2 Upregulation BMP2->Runx2 Osteoblast Osteoblast Differentiation Runx2->Osteoblast ALP ALP Activity Increase Mineralization Enhanced Mineralization Osteoblast->ALP Osteoblast->Mineralization

Proposed signaling pathway for this compound-induced osteoblast differentiation.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cell_Lines Cancer Cell Lines MTT_Assay MTT Assay Cell_Lines->MTT_Assay Byzantionoside_B This compound (Concentration Gradient) Byzantionoside_B->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot (Bcl-2, Bax, Caspases) IC50->Western_Blot Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle

General experimental workflow for evaluating the anti-cancer activity of this compound.

G cluster_0 This compound Action cluster_1 Apoptotic Cascade Byzantionoside_B Byzantionoside_B ROS ↑ Reactive Oxygen Species Byzantionoside_B->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Byzantionoside_B->Bcl2 Bax ↑ Bax (Pro-apoptotic) Byzantionoside_B->Bax Mito Mitochondrial Outer Membrane Permeabilization ROS->Mito Bcl2->Mito Bax->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

References

Troubleshooting & Optimization

Improving the yield of Byzantionoside B from plant extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction, purification, and yield improvement of Byzantionoside B from plant extracts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring dammarane glycoside, specifically a C13-nor-isoprenoid.[1][2] It is a stereoisomer of Blumenol C glucoside, differing in the three-dimensional arrangement at the C-9 position.[3] Its chemical formula is C₁₉H₃₂O₇.[1] Structurally, its absolute stereochemistry has been identified as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside.[4] This compound is of interest due to its various biological activities, including antioxidant, anti-inflammatory, and potential cytotoxic effects on certain cancer cell lines.[1][3] Notably, it has demonstrated the ability to stimulate bone formation and regeneration.[5]

Q2: What are the primary plant sources for this compound?

This compound has been isolated from several plant species. The most commonly cited sources in scientific literature include:

  • Peumus elongatus[1]

  • Stachys byzantina[2]

  • Uraria crinita[5]

  • Lindernia crustacea[2]

  • Ruellia patula[6][7]

Q3: What are the main challenges in isolating high yields of this compound?

Researchers may face several challenges, including:

  • Low natural abundance: The concentration of this compound in plant tissues can be low, requiring large amounts of starting material.

  • Co-extraction of similar compounds: Its structural similarity to other glycosides and isomers, like Blumenol C glucoside, can complicate purification.

  • Compound degradation: As a glycoside, this compound is susceptible to hydrolysis, where the glycosidic bond is cleaved, particularly under acidic or high-temperature conditions.[1][8]

  • Complex purification process: Achieving high purity often requires multiple chromatographic steps, which can lead to sample loss at each stage.[2]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Low Yield from Initial Extraction

Q: My crude extract shows very low quantities of this compound after initial solvent extraction. What factors should I investigate to improve the yield?

A: Low yield at the extraction stage can be attributed to several factors related to the plant material, solvent selection, and extraction method.

Possible Causes & Solutions:

  • Plant Material: The concentration of secondary metabolites can vary significantly based on the plant part, geographical location, and harvest time. Ensure you are using the plant part reported to have the highest concentration (e.g., leaves, aerial parts).[2][7]

  • Solvent Polarity: this compound is a glycoside, making it relatively polar. Highly nonpolar solvents like hexane may be inefficient for initial extraction. Methanol or ethanol are commonly used and are effective for this class of compounds.[2]

  • Extraction Technique: The efficiency of extraction can be technique-dependent. Maceration is simple but may be less efficient than methods that increase surface area and solvent penetration, such as ultrasound-assisted extraction (UAE) or heat reflux extraction.

  • Compound Degradation: Excessive heat during extraction can lead to degradation. If using heat, monitor temperatures closely. Glycosides can also be susceptible to enzymatic hydrolysis from endogenous plant enzymes upon cell lysis; flash-freezing plant material in liquid nitrogen before extraction can mitigate this.

Issue 2: Difficulty in Chromatographic Purification

Q: I am struggling to separate this compound from impurities, especially other isomeric compounds. How can I improve my purification protocol?

A: The purification of this compound typically requires a multi-step chromatographic approach due to the complexity of the plant extract.

Possible Causes & Solutions:

  • Initial Fractionation: Before fine purification, it is crucial to perform a liquid-liquid partitioning of the crude extract. A typical sequence involves partitioning the aqueous extract against solvents of increasing polarity, such as n-hexane (to remove lipids), ethyl acetate, and finally n-butanol, where polar glycosides like this compound tend to concentrate.[7]

  • Column Chromatography Selection: A single chromatographic method is rarely sufficient. A common and effective strategy involves sequential steps:

    • Silica Gel Chromatography: For initial separation based on polarity.

    • Reversed-Phase (RP-C18) Chromatography: To separate compounds based on hydrophobicity. This step is often effective at separating closely related isomers.

    • Sephadex LH-20 Chromatography: For size-exclusion chromatography, which helps remove pigments and other classes of compounds.[2]

  • Gradient Elution: For both silica and RP-C18 chromatography, using a gradient elution (gradually changing the solvent mixture's polarity) provides better resolution than isocratic elution (using a single solvent mixture).

Issue 3: Suspected Sample Degradation During Workflow

Q: The final yield is much lower than expected from initial analytical tests, suggesting the compound is degrading. How can I prevent this?

A: this compound, as a glycoside, is primarily susceptible to hydrolysis and oxidation.[1] Minimizing these reactions is critical for maintaining yield.

Possible Causes & Solutions:

  • Hydrolysis: The glycosidic bond can be cleaved by water, a reaction often catalyzed by acidic conditions or high temperatures.[1][8]

    • Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C or on ice) whenever possible. Avoid prolonged heating.[8]

    • pH Management: Avoid strongly acidic or basic conditions. Use buffered solutions if pH control is necessary.

  • Oxidation: Many natural products are prone to oxidation, which can be initiated by light, heat, or trace metals.[8]

    • Minimize Light Exposure: Protect samples from direct light by using amber glass vials or wrapping containers in aluminum foil.[8]

    • Inert Atmosphere: For long-term storage or sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

    • Proper Storage: Store purified samples and valuable fractions in a non-reactive solvent (e.g., DMSO, methanol) at low temperatures (-20°C or -80°C).

Section 3: Experimental Protocols & Data

Experimental Protocol 1: General Extraction and Purification Workflow

This protocol is a representative methodology based on common practices for isolating glycosides from plant material.[2][7]

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.

  • Methanol Extraction: Macerate the powdered plant material with methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 48-72 hours, with occasional agitation. Filter and repeat the extraction process three times.

  • Concentration: Combine the methanol filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform successive liquid-liquid partitioning with n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).

    • This compound is expected to concentrate in the n-BuOH fraction.

  • Column Chromatography:

    • Subject the dried n-BuOH fraction to silica gel column chromatography, eluting with a solvent gradient of increasing polarity (e.g., dichloromethane-methanol).

    • Pool fractions containing the target compound (monitored by TLC or HPLC).

    • Further purify the enriched fractions using reversed-phase (RP-C18) column chromatography with a methanol-water gradient.

    • If necessary, a final purification step using Sephadex LH-20 with methanol as the mobile phase can be employed.

  • Compound Identification: Confirm the structure of the purified compound using spectroscopic methods such as HR-ESI-MS and NMR (1H, 13C, COSY, HSQC, HMBC).[2]

Data Presentation

Table 1: Hypothetical Comparison of Initial Extraction Solvents for this compound

Solvent SystemPolarity IndexTypical Compound Classes ExtractedExpected Relative Yield of this compound
n-Hexane0.1Lipids, Waxes, Nonpolar TerpenesVery Low
Dichloromethane3.1Less Polar Aglycones, Some TerpenoidsLow
Ethyl Acetate4.4Flavonoids, Aglycones, Less Polar GlycosidesModerate
95% Ethanol5.2Glycosides, Flavonoids, SaponinsHigh
Methanol5.1Glycosides, Saponins, Polar CompoundsHigh
Water10.2Sugars, Highly Polar Glycosides, ProteinsModerate to High (High co-extraction)

Table 2: Representative UPLC-MS/MS Parameters for Quantification

Quantitative analysis of this compound can be achieved with high sensitivity and selectivity using UPLC-MS/MS.[9][10]

ParameterSpecification
Chromatography UPLC (Ultra-Performance Liquid Chromatography)
Column Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ (To be determined experimentally)
Product Ions (m/z) At least two characteristic fragments (To be determined)

Section 4: Mandatory Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Experimental Workflow for this compound Isolation Plant Plant Material (e.g., Leaves) Extract Crude Methanol Extract Plant->Extract Extraction Partition n-Butanol Fraction Extract->Partition Partitioning Silica Silica Gel Chromatography Partition->Silica RPC18 RP-C18 Chromatography Silica->RPC18 Pure Pure this compound RPC18->Pure

Caption: A generalized experimental workflow for the isolation of this compound.

G cluster_1 Troubleshooting Logic for Low Yield Start Low Final Yield Detected CheckExtract Is crude extract yield low? Start->CheckExtract CheckPurify Significant loss during purification? CheckExtract->CheckPurify No Solvent Optimize Extraction Solvent & Method CheckExtract->Solvent Yes CheckDegrade Is degradation suspected? CheckPurify->CheckDegrade No Chrom Optimize Chromatography Steps (Columns, Gradients) CheckPurify->Chrom Yes CheckDegrade->Start No, re-evaluate Conditions Control Temp, pH & Light Exposure CheckDegrade->Conditions Yes Success Yield Improved Solvent->Success Chrom->Success Conditions->Success

Caption: A logical diagram for troubleshooting low yields of this compound.

G cluster_2 This compound-Induced Osteogenic Signaling Pathway BB This compound BMP2 BMP-2 mRNA Expression BB->BMP2 Upregulates RUNX2 Runx2 mRNA Expression BMP2->RUNX2 Activates Genes Osteogenic Gene Activation (e.g., Osteopontin) RUNX2->Genes Promotes Activity ALP Activity & Mineralization Genes->Activity Leads to

Caption: The BMP-2/Runx2 signaling pathway activated by this compound.[3][5]

References

Stability of Byzantionoside B in different solvents and pH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Byzantionoside B in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a saponin, specifically a glycoside, which can be susceptible to degradation under certain conditions.[1][2][3] Like other saponins, its stability is influenced by factors such as pH, temperature, solvent, light, and oxygen exposure.[4][5] The primary degradation pathway for glycosides like this compound is the hydrolysis of the glycosidic bond, which separates the sugar moiety from the aglycone.[1][4]

Q2: In which solvents is this compound soluble and what are the recommended storage conditions for solutions?

This compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] For short-term storage, solutions should be kept at low temperatures (-20°C) and protected from light. For long-term storage, it is advisable to store the compound in a solid form under desiccated and dark conditions at -20°C or below.

Q3: How does pH affect the stability of this compound?

While specific data for this compound is limited, saponins, in general, are known to be unstable in acidic or alkaline conditions.[4] Increased acidity, in particular, can catalyze the hydrolysis of the glycosidic bond, leading to degradation.[5] It is recommended to maintain a neutral pH environment whenever possible. If experiments require acidic or basic conditions, exposure time should be minimized, and the temperature should be kept low to reduce the rate of degradation. The degradation of similar glycosidic compounds often follows first-order kinetics, with the rate of degradation being pH-dependent.[7][8]

Q4: What is the thermal stability of this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Verify the pH of your experimental buffer and adjust to neutral if possible. 4. Protect solutions from light and exposure to oxygen.[5]
Appearance of unknown peaks in HPLC analysis of a stored sample. Formation of degradation products.1. Characterize the degradation products using HPLC-MS.[4] 2. Develop a stability-indicating analytical method to separate and quantify this compound from its degradants.[10] 3. Review storage conditions and experimental protocols to identify potential causes of degradation (e.g., pH, temperature, light exposure).
Precipitation of the compound from the solution. Poor solubility or solvent evaporation.1. Confirm the solubility of this compound in the chosen solvent at the desired concentration. 2. If using a volatile solvent, ensure containers are properly sealed. 3. Consider using a co-solvent system to improve solubility.

Quantitative Stability Data

Specific quantitative stability data for this compound is not extensively reported in peer-reviewed literature. The following tables provide a general overview of saponin stability based on available literature and should be used as a guideline. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Table 1: General Influence of pH on Saponin Stability (Qualitative)

pH RangeStabilityPrimary Degradation Pathway
Acidic (< 6) LowAcid-catalyzed hydrolysis of the glycosidic bond.[4][5]
Neutral (6-8) OptimalMinimal degradation.
Alkaline (> 8) Low to ModerateBase-catalyzed hydrolysis of the glycosidic bond.[4]

Table 2: Example Degradation Kinetics Data for a Glycoside (Verbascoside) at 25°C

This data is for Verbascoside and is provided as an illustrative example of how pH can affect stability. Similar studies would be required for this compound.

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
2.00.01069.3
5.50.00886.6
7.40.02527.7
8.00.03122.4
11.00.04515.4
(Data adapted from a study on Verbascoside stability)[7]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the pH Stability of this compound

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with each buffer to a final known concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.[10][11]

  • Data Analysis: Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).[7] Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[10]

  • Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate) to achieve optimal separation of the parent compound from its degradation products.

  • Method Optimization: Fine-tune the gradient, flow rate, column temperature, and injection volume to ensure good resolution, peak shape, and sensitivity.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. For peak purity analysis and identification of degradants, a photodiode array (PDA) detector or a mass spectrometer (MS) is recommended.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock This compound Stock Solution samples Test Samples stock->samples buffers Buffer Solutions (Varying pH) buffers->samples incubation Incubate at Constant Temperature samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data Determine Remaining Concentration hplc->data

Caption: Workflow for pH Stability Testing of this compound.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation cluster_monitoring Monitoring stability This compound Stability pH pH stability->pH temp Temperature stability->temp solvent Solvent stability->solvent light Light stability->light oxygen Oxygen stability->oxygen hydrolysis Hydrolysis of Glycosidic Bond stability->hydrolysis leads to pH->hydrolysis temp->hydrolysis hplc HPLC hydrolysis->hplc monitored by ms Mass Spectrometry hydrolysis->ms monitored by

Caption: Factors Influencing the Stability of this compound.

References

Technical Support Center: Byzantionoside B Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Byzantionoside B using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a natural dammarane glycoside that can be isolated from various plant sources.[1] It is a stereoisomer of Blumenol C glucoside, differing in the spatial arrangement at the C-9 position.[2][3] Research has indicated that this compound exhibits several biological activities, including the potential to stimulate bone formation and regeneration, making it a compound of interest for pharmaceutical and biochemical research.[2]

Q2: What are the main challenges in purifying this compound by HPLC?

The primary challenges in purifying this compound stem from its nature as a saponin and its presence in complex plant extracts.[4][5] Key difficulties include:

  • Co-elution with structurally similar compounds: A major challenge is the separation of this compound from its epimer, Blumenol C glucoside, as they have very similar polarities.[2][3]

  • Complex sample matrix: Crude plant extracts contain numerous other compounds (pigments, lipids, other glycosides) that can interfere with the separation.[6]

  • Low concentration: The concentration of this compound in the source material may be low, necessitating efficient extraction and pre-concentration steps.[6]

  • Compound stability: Saponins can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH.

Q3: What type of HPLC column is best suited for this compound purification?

Reversed-phase columns are typically the most effective for separating saponins like this compound. A C18 column is the most common choice and a good starting point. If co-elution with isomers like Blumenol C glucoside is a persistent issue, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a cyano column.

Q4: What is a typical mobile phase for purifying this compound?

A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC of saponins. To improve peak shape and resolution, a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, is often added to the mobile phase.[7][8]

Q5: How can I detect this compound during HPLC?

This compound is a glycoside and may lack a strong chromophore for UV detection. However, detection is often possible at low UV wavelengths, typically in the range of 200-210 nm.[9] If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be more sensitive and specific for detecting saponins.

Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of Peaks
Possible Cause Recommended Solution
Inadequate mobile phase gradient Optimize the gradient. A shallower gradient will increase the run time but can significantly improve the separation of closely eluting compounds like this compound and its isomers.
Inappropriate stationary phase If a C18 column fails to provide the desired resolution, test a column with a different selectivity, such as a phenyl-hexyl or cyano column.
Column overloading Reduce the sample load. Injecting too much sample can lead to peak broadening and a loss of resolution.
High flow rate Decrease the flow rate. This can enhance the interaction between the analyte and the stationary phase, leading to better separation, although it will increase the analysis time.
Incorrect mobile phase pH Adjust the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid). This can alter the ionization of analytes and improve peak shape and resolution.[6]
Problem 2: Peak Tailing or Asymmetry
Possible Cause Recommended Solution
Secondary interactions with the stationary phase Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to minimize unwanted interactions.
Column contamination or degradation Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
Sample solvent incompatible with mobile phase Dissolve the sample in the initial mobile phase composition whenever possible.
Column overloading Reduce the amount of sample injected onto the column.
Problem 3: Low Yield of Purified this compound
Possible Cause Recommended Solution
Degradation of the compound Avoid high temperatures during solvent evaporation (use a rotary evaporator at < 40°C). Be mindful of pH, as extreme acidic or basic conditions can cause hydrolysis of the glycosidic bond.
Inefficient extraction from the plant material Optimize the extraction procedure. Techniques like sonication or maceration can improve efficiency. Flash-freezing the plant material in liquid nitrogen prior to extraction can help deactivate enzymes that may degrade the target compound.
Poor recovery from the HPLC column Ensure the mobile phase is strong enough to elute the compound completely. After the gradient, include a high-organic wash step.
Sub-optimal fraction collection If using a peak-based fraction collector, ensure the threshold is set appropriately to capture the entire peak.

Data Presentation: Typical Preparative HPLC Parameters

The following table summarizes typical starting parameters for the purification of saponins like this compound on a preparative HPLC system. These may need to be optimized for your specific sample and system.

Parameter Typical Value/Range Notes
Column C18, 5-10 µm particle sizeDimensions will depend on the amount of material to be purified (e.g., 250 x 10 mm for mg scale).
Mobile Phase A Water + 0.1% Formic or Acetic AcidDegas solvents before use.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic or Acetic AcidAcetonitrile often provides better resolution.
Gradient Start with a shallow gradient (e.g., 5-10% B, increasing to 70-90% B over 30-60 min)Optimize based on analytical scale separation.
Flow Rate 3-5 mL/minAdjust based on column dimensions and particle size.
Column Temperature 25-30 °CMaintaining a constant temperature can improve reproducibility.[7]
Sample Concentration 10-30 mg/mLDissolve in a solvent compatible with the initial mobile phase.[7]
Injection Volume 1-5 mLDepends on the column size and sample concentration.
Detection UV at 205-210 nm or ELSD/MSLow UV wavelengths are often necessary for saponins.

Experimental Protocols

General Protocol for this compound Purification

This protocol outlines a general workflow for the isolation and purification of this compound from a plant source.

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with a solvent such as 80% ethanol or methanol at room temperature using maceration or sonication. Repeat the extraction process three times to ensure maximum yield.

    • Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Initial Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This compound is likely to be found in the more polar fractions (ethyl acetate or n-butanol).

    • Alternatively, subject the crude extract to open column chromatography on silica gel or a reversed-phase material (C18) to obtain semi-purified fractions.

  • Preparative HPLC:

    • Dissolve the semi-purified, this compound-containing fraction in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm filter before injection.

    • Set up the preparative HPLC system with the parameters outlined in the table above.

    • Inject the sample and begin the gradient elution.

    • Monitor the elution profile and collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Final Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain pure this compound as a powder.

Visualizations

G cluster_extraction Extraction & Pre-purification cluster_hplc Preparative HPLC Purification cluster_final Final Product plant_material Dried Plant Material extraction Solvent Extraction (e.g., 80% EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Initial Fractionation (e.g., Column Chromatography) crude_extract->fractionation semi_pure Semi-pure Fraction fractionation->semi_pure prep_hplc Preparative HPLC System semi_pure->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check pure_fractions Combine Pure Fractions purity_check->pure_fractions Purity >95% evaporation Solvent Evaporation pure_fractions->evaporation lyophilization Lyophilization evaporation->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Experimental workflow for the purification of this compound.

G start Poor Peak Resolution in HPLC q1 Is the column overloaded? start->q1 a1_yes Reduce sample load and re-inject q1->a1_yes Yes q2 Is the gradient optimized? q1->q2 No end Resolution Improved a1_yes->end a2_yes Try a shallower gradient to increase separation time q2->a2_yes No q3 Is the stationary phase appropriate? q2->q3 Yes a2_yes->end a3_yes Consider a different column chemistry (e.g., Phenyl-Hexyl) q3->a3_yes No q3->end Yes a3_yes->end

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: Optimizing Cell-Based Experiments with Byzantionoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Byzantionoside B in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a naturally occurring dammarane glycoside.[1] Its primary reported biological activities include stimulating bone formation, potential anti-inflammatory effects, antioxidant activity, and possible cytotoxic effects on certain cancer cell lines.[1][2]

Q2: What is the known mechanism of action for this compound in osteogenesis?

This compound has been shown to promote osteoblast differentiation.[2] It upregulates the expression of key osteogenic genes, including bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2), by activating the BMP-2/Runx2 signaling pathway.[2][3]

Q3: In which cell types has this compound been shown to be effective?

Studies have demonstrated the positive effects of this compound on human osteoblast cells, such as MG-63.[2] It has also been suggested to have effects on macrophage cell lines (e.g., RAW 264.7) in the context of inflammation and on various cancer cell lines regarding its cytotoxic potential.[2]

Q4: What is the difference between this compound and Blumenol C glucoside?

This compound and Blumenol C glucoside are stereoisomers, differing in their three-dimensional arrangement at the C-9 position.[2] This structural difference leads to distinct biological activities, with this compound showing promise in bone regeneration and inflammation, while Blumenol C glucoside is primarily studied in the context of plant symbiosis.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Osteogenic Activity Observed Suboptimal concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A concentration of 100 μM has been cited as effective in some studies.[3]
Insufficient incubation time.Extend the treatment period. Osteoblast differentiation is a multi-day process; for example, ALP activity can be measured after 7 days of treatment.[2]
Cell line is not responsive.Ensure you are using a suitable osteoblast cell line (e.g., MG-63 or primary human osteoblasts).[2]
High Variability in Experimental Replicates Inconsistent cell seeding density.Ensure a uniform number of cells is seeded in each well.
Uneven compound distribution.Mix the compound thoroughly in the media before adding it to the cells. Ensure proper mixing after addition to the wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Unexpected Cytotoxicity Concentration of this compound is too high.Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your cell line.[2]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments, including the vehicle control.[2]
Difficulty Dissolving this compound Poor solubility in aqueous media.Prepare a stock solution in an appropriate solvent like DMSO.[2] Further dilute the stock solution in the culture medium to the final desired concentration.

Experimental Protocols

Osteoblast Differentiation and Mineralization Assay

This protocol is designed to assess the osteogenic potential of this compound.

  • Cell Culture: Culture human osteoblast cells (e.g., MG-63) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]

  • Compound Treatment: Seed cells in multi-well plates. Once they reach a suitable confluency, treat them with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).[2]

  • Alkaline Phosphatase (ALP) Activity Assay: After a 7-day incubation period, lyse the cells. Measure the ALP activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. Read the absorbance at 405 nm.[2]

  • Mineralization Assay (Alizarin Red S Staining): After a longer incubation period (e.g., 14-21 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells and can be used to determine the cytotoxic effects of a compound.

  • Cell Seeding: Seed cancer cell lines of interest in 96-well plates.[2]

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will convert the yellow MTT to purple formazan.[2]

  • Formazan Solubilization and Measurement: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at approximately 570 nm.[2] Calculate the percentage of cell viability relative to the untreated control.[2]

Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages. Stimulate the cells with LPS in the presence or absence of various concentrations of this compound.[2]

  • Nitric Oxide Measurement: After 24 hours of incubation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. Read the absorbance at 540 nm.[2]

  • Cell Viability Assay: Perform a parallel cell viability assay (e.g., MTT) to ensure that any reduction in NO production is not due to cytotoxicity.[2]

Quantitative Data Summary

Activity Cell Type Key Markers/Assays Reported Effect of this compound
Osteogenic Activity Human Osteoblasts (e.g., MG-63)Alkaline Phosphatase (ALP) ActivitySignificant increase.[2] At 100 μM, a new flavone glycoside in the same study showed a 114.10 ± 4.41% increase.[3]
MineralizationEnhanced.[2] At 100 μM, a new flavone glycoside in the same study showed a 150.10 ± 0.80% increase.[3]
Gene Expression (mRNA)Upregulation of osteopontin (1.39 ± 0.01-fold), BMP-2 (1.30 ± 0.04-fold), and Runx2 (1.43 ± 0.10-fold) was observed with a new compound in the same study, with this compound showing similar effects.[3]
Anti-inflammatory Activity Macrophages (e.g., RAW 264.7)Nitric Oxide (NO) ProductionSuggested to reduce inflammation markers.[2]
Cytotoxicity Various Cancer Cell LinesMTT AssayMay exhibit cytotoxic effects.[2]
Antioxidant Activity --Possesses antioxidant properties.[2]

Visualizations

Byzantionoside_B_Signaling_Pathway ByzantionosideB This compound BMP2 BMP-2 Expression ByzantionosideB->BMP2 Upregulates Runx2 Runx2 Expression BMP2->Runx2 Activates Osteoblast_Differentiation Osteoblast Differentiation Runx2->Osteoblast_Differentiation Promotes Bone_Formation Bone Formation Osteoblast_Differentiation->Bone_Formation

Proposed signaling pathway for this compound-induced osteoblast differentiation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Osteoblasts) Treatment 3. Treat Cells with This compound Cell_Culture->Treatment Compound_Prep 2. Prepare this compound Stock Solution (DMSO) Compound_Prep->Treatment Incubation 4. Incubate for Specific Duration Treatment->Incubation ALP_Assay 5a. ALP Activity Assay Incubation->ALP_Assay Mineralization_Assay 5b. Mineralization Assay Incubation->Mineralization_Assay Gene_Expression 5c. Gene Expression Analysis Incubation->Gene_Expression

General experimental workflow for assessing the osteogenic activity of this compound.

References

Technical Support Center: Byzantionoside B Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Byzantionoside B during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a triterpenoid saponin, specifically a dammarane glycoside.[1] Its chemical structure consists of a non-sugar part (aglycone or sapogenin) linked to a sugar moiety through a glycosidic bond. This bond is a key factor in its stability.

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by:

  • Hydrolysis: The cleavage of the glycosidic bond is a major degradation pathway for glycosides.[2][3] This can be catalyzed by acidic or basic conditions, as well as by enzymes (glycosidases).

  • Temperature: High temperatures accelerate chemical reactions, including hydrolysis and other degradation processes, leading to a faster breakdown of saponins.[4][5][6]

  • Humidity: High humidity can promote hydrolysis by providing the water molecules necessary for the reaction and can also create an environment conducive to microbial growth, which may produce degradative enzymes.[6]

  • Light: Exposure to light, particularly UV radiation, can provide the energy for photochemical degradation of natural glycosides.[7][8]

  • Oxidation: The presence of oxidizing agents can also lead to the degradation of saponins.[9]

Q3: What are the recommended long-term storage conditions for pure this compound?

For optimal stability, pure this compound should be stored in a tightly sealed container, protected from light, at a low temperature. Based on general guidelines for saponin storage, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°CLow temperatures significantly slow down chemical degradation rates.[6]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation.
Light Protected from light (e.g., amber vial)Prevents photodegradation.
Humidity Dry environment (desiccator)Minimizes the risk of hydrolysis.

Q4: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of potency or purity in stored this compound - Inappropriate storage temperature.- Exposure to humidity.- Exposure to light.- Presence of acidic or basic contaminants.- Review storage conditions and ensure they align with the recommendations (See FAQ Q3).- Use a desiccator to store the sample.- Store in an amber, airtight vial.- Ensure all handling and storage materials are clean and inert.
Appearance of new peaks in HPLC chromatogram - Degradation of this compound.- Perform a forced degradation study to identify potential degradation products (See Experimental Protocol 1).- Characterize the new peaks using techniques like LC-MS to understand the degradation pathway.
Variability in experimental results - Inconsistent sample handling.- Use of degraded this compound stock solutions.- Prepare fresh stock solutions for each experiment.- Ensure consistent and appropriate storage of all samples and solutions.- Regularly check the purity of the stock material using HPLC.
Sample discoloration - Photodegradation or oxidation.- Store the sample protected from light.- Consider storing under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound powder at 105°C for 24 hours. Dissolve in the initial solvent before analysis.

  • Photodegradation: Expose the stock solution to a UV lamp (254 nm) for 24 hours.

3. Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 2.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general HPLC method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is recommended before use.

1. Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 203 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Column Temperature 25°C

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a reference standard.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed/stored sample to that of the control/initial sample.

Visualizations

Potential Degradation Pathway of this compound Byzantionoside_B This compound (Intact Molecule) Aglycone Aglycone (Sapogenin) Byzantionoside_B->Aglycone Hydrolysis (Acid, Base, Enzyme) Sugar Sugar Moiety Byzantionoside_B->Sugar Hydrolysis (Acid, Base, Enzyme) Oxidized_Products Oxidized Products Byzantionoside_B->Oxidized_Products Oxidation

Caption: A simplified diagram illustrating the potential degradation pathways for this compound.

Troubleshooting Workflow for this compound Degradation Start Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Check_Handling Review Sample Handling (Solvents, pH, Contaminants) Start->Check_Handling Perform_HPLC Analyze by Stability-Indicating HPLC Method Check_Storage->Perform_HPLC Check_Handling->Perform_HPLC Identify_Degradants Identify Degradation Products (LC-MS) Perform_HPLC->Identify_Degradants Optimize_Storage Optimize Storage Conditions (Lower Temp, Inert Gas, Desiccator) Identify_Degradants->Optimize_Storage Refine_Protocol Refine Experimental Protocol Identify_Degradants->Refine_Protocol End Problem Resolved Optimize_Storage->End Refine_Protocol->End

Caption: A logical workflow to troubleshoot and address the degradation of this compound.

Experimental Workflow for Stability Testing Start Initiate Stability Study Sample_Prep Prepare this compound Samples Start->Sample_Prep Initial_Analysis T=0 Analysis (HPLC) Sample_Prep->Initial_Analysis Storage Store Samples under Defined Conditions Sample_Prep->Storage Time_Points Withdraw Samples at Scheduled Time Points Storage->Time_Points Analysis Analyze Samples (HPLC) Time_Points->Analysis Data_Evaluation Evaluate Data (Purity, Degradation Profile) Analysis->Data_Evaluation Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Evaluation->Conclusion

Caption: A flowchart outlining the key steps in a typical stability testing experiment for this compound.

References

Technical Support Center: Scaling Up the Isolation of Byzantionoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Byzantionoside B. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a naturally occurring megastigmane glycoside with the molecular formula C₁₉H₃₂O₇.[1] It has been isolated from a variety of plant species, including Peumus elongatus, Stachys byzantina, Clerodendrum infortunatum, Uraria crinita, and Piper elongatum.[2][3]

Q2: What are the known biological activities of this compound?

This compound has demonstrated several promising biological activities, including:

  • Osteogenic Effects: It stimulates bone formation and regeneration by promoting the differentiation of human osteoblast cells.[4] This is believed to occur through the activation of the BMP-2/Runx2 signaling pathway.[4]

  • Anti-inflammatory Properties: Studies suggest that this compound can reduce inflammation markers, making it a candidate for further investigation in inflammatory conditions.[4]

  • Antioxidant Activity: It possesses antioxidant properties, helping to neutralize harmful free radicals.

  • Cytotoxicity: Some research indicates potential cytotoxic effects against certain cancer cell lines.[4]

Q3: What are the key challenges when scaling up the isolation of this compound?

Scaling up the isolation of natural products like this compound presents several challenges:

  • Maintaining Yield and Purity: As the scale of extraction and purification increases, maintaining the high yield and purity achieved at the lab scale can be difficult.

  • Solvent Volume and Cost: Larger scale operations require significant volumes of solvents, which can be costly and pose environmental concerns.

  • Chromatographic Resolution: Achieving baseline separation of this compound from structurally similar compounds during preparative chromatography can be challenging with larger sample loads.

  • Compound Stability: this compound, being a glycoside, may be susceptible to hydrolysis (cleavage of the sugar moiety) under certain pH and temperature conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale isolation of this compound.

Low Yield During Extraction
Potential Cause Troubleshooting Steps
Incomplete Extraction - Increase the extraction time or the number of extraction cycles. - Ensure the plant material is finely ground to maximize surface area. - Consider using alternative extraction techniques such as ultrasound-assisted or microwave-assisted extraction.
Degradation of this compound - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Ensure the pH of the extraction solvent is neutral to prevent acid or base-catalyzed hydrolysis of the glycosidic bond.
Incorrect Solvent Polarity - Start with a broad-polarity solvent like 95% ethanol or methanol to extract a wide range of compounds, including glycosides. - If the yield is still low, perform sequential extractions with solvents of increasing polarity.
Poor Separation During Liquid-Liquid Partitioning
Potential Cause Troubleshooting Steps
Emulsion Formation - Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Centrifugation can also be effective in breaking persistent emulsions.
Incorrect Solvent System - Ensure the two solvents are immiscible and have a sufficient density difference for clear layer separation. - Test different solvent systems on a small scale before committing to the entire batch.
Co-elution of Impurities During Chromatography
Potential Cause Troubleshooting Steps
Structurally Similar Compounds - Optimize the mobile phase composition. For reversed-phase HPLC, fine-tuning the ratio of organic solvent (e.g., acetonitrile or methanol) to water can improve resolution. - Employ a shallower gradient during preparative HPLC to increase the separation between closely eluting peaks. - Consider using a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl or cyano).
Column Overload - Reduce the amount of crude extract loaded onto the column. - Increase the diameter of the preparative column to accommodate a larger sample size without compromising resolution.

Experimental Protocols

General Workflow for Scaling Up this compound Isolation

This protocol is a generalized procedure based on methodologies for isolating megastigmane glycosides. Optimization will be required based on the specific plant source and available equipment.

  • Extraction:

    • Air-dried and powdered plant material (e.g., 1-5 kg of Uraria crinita) is extracted exhaustively with 95% ethanol at room temperature (3 x 10 L, 48 hours each).

    • The ethanol extracts are combined and concentrated under reduced pressure using a large-scale rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in water (2 L) and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (3 x 2 L) and n-butanol (3 x 2 L).

    • The n-butanol fraction, which is typically enriched with glycosides, is concentrated to dryness.

  • Preliminary Chromatographic Fractionation:

    • The n-butanol fraction is subjected to column chromatography on a silica gel or a reversed-phase C18 column of appropriate size.

    • A stepwise gradient elution is employed, starting with a less polar mobile phase and gradually increasing the polarity. For example, on a C18 column, a gradient of methanol in water (e.g., 20% to 100%) can be used.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative HPLC Purification:

    • Fractions enriched with this compound are pooled and further purified by preparative reversed-phase HPLC.

    • Column: A C18 preparative column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile in water is commonly used. The gradient should be optimized based on analytical HPLC results to ensure good separation from impurities (e.g., a shallow gradient from 25% to 45% acetonitrile over 40 minutes).

    • Flow Rate: Adjusted based on the column dimensions (e.g., 15-25 mL/min).

    • Detection: UV detection at a wavelength where this compound absorbs (e.g., 210-240 nm).

    • Fractions corresponding to the pure this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound.

Quantitative Data

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₉H₃₂O₇[1]
Molecular Weight 372.5 g/mol [1]
XLogP3 -1.5PubChem
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 7PubChem
Rotatable Bond Count 6PubChem
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Note: XLogP3 is a computed measure of hydrophobicity. A lower value indicates higher water solubility.

Typical Solvent Ratios for Purification Steps
Purification StepSolvent System ExampleRatio (v/v)Notes
Liquid-Liquid Partitioning Ethyl Acetate : Water1:1For removal of less polar compounds.
n-Butanol : Water1:1To extract the glycoside-rich fraction.
Preparative HPLC Acetonitrile : WaterGradientA shallow gradient (e.g., 0.5-1% change per minute) around the elution point of this compound is recommended for optimal separation.

Mandatory Visualizations

Experimental Workflow

G Start Plant Material (e.g., Uraria crinita) Extraction Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (EtOAc and n-BuOH) Concentration1->Partitioning Concentration2 Concentration of n-BuOH Fraction Partitioning->Concentration2 ColumnChromatography Preliminary Column Chromatography (Silica Gel or C18) Concentration2->ColumnChromatography FractionAnalysis TLC / Analytical HPLC Analysis ColumnChromatography->FractionAnalysis Pooling Pooling of Enriched Fractions FractionAnalysis->Pooling PrepHPLC Preparative HPLC Purification Pooling->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: Generalized workflow for the scaled-up isolation of this compound.

Signaling Pathways

1. Osteogenic Activity of this compound

This compound has been shown to promote bone formation by activating the BMP-2/Runx2 signaling pathway in osteoblasts.[4]

G ByzantionosideB This compound BMP2 BMP-2 Expression ByzantionosideB->BMP2 Upregulates Runx2 Runx2 Expression ByzantionosideB->Runx2 Upregulates BMP2->Runx2 Activates Osteoblast Osteoblast Differentiation Runx2->Osteoblast BoneFormation Bone Formation Osteoblast->BoneFormation

Caption: Proposed BMP-2/Runx2 signaling pathway activated by this compound.

2. Putative Anti-inflammatory Mechanism

Based on the known mechanisms of similar natural glycosides, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory cytokine production.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway InflammatoryStimuli->MAPK NFkB NF-κB Pathway InflammatoryStimuli->NFkB ByzantionosideB This compound ByzantionosideB->MAPK Inhibits ByzantionosideB->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces

Caption: Putative anti-inflammatory mechanism of this compound.

3. Likely Antioxidant Mechanism of Action

The antioxidant properties of this compound are likely due to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.

G OxidativeStressors Oxidative Stressors ROS Reactive Oxygen Species (ROS) OxidativeStressors->ROS ByzantionosideB This compound ROS->ByzantionosideB Scavenges CellularDamage Cellular Damage ROS->CellularDamage Neutralized Neutralized Species ByzantionosideB->Neutralized

Caption: Likely mechanism of antioxidant action for this compound.

References

Technical Support Center: Total Synthesis of Byzantionoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Byzantionoside B. The content is structured to address specific experimental challenges, particularly in the stereoselective synthesis of the aglycone and the subsequent glycosylation.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound, which has the revised stereostructure of (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside, can be divided into two main areas:

  • Stereocontrolled Synthesis of the Aglycone: The aglycone possesses two stereocenters at C6 and C9. Achieving the correct (6R, 9R) configuration with high diastereoselectivity is a significant hurdle. This requires careful selection of chiral starting materials or the use of stereoselective reactions.

  • Stereoselective β-Glycosylation: The formation of the β-glycosidic bond at the sterically hindered tertiary C9 hydroxyl group is a major challenge. Standard glycosylation methods may result in low yields, competing elimination reactions, or the formation of the undesired α-anomer.

Q2: Has the total synthesis of this compound been reported?

A2: As of late 2025, a formal total synthesis of this compound has not been published in peer-reviewed literature. However, syntheses of related megastigmane glycosides and the aglycone, blumenol C (the C9 epimer), have been reported. These syntheses provide a roadmap and highlight potential difficulties.

Q3: What analytical methods are crucial for characterizing the stereochemistry of synthetic intermediates?

A3: To confirm the absolute and relative stereochemistry of intermediates, a combination of techniques is essential:

  • NMR Spectroscopy: 1D and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are critical for determining the relative stereochemistry. For megastigmanes, specific 13C-NMR chemical shifts can sometimes empirically suggest the stereochemistry at C9.

  • Chiral HPLC: High-performance liquid chromatography with a chiral stationary phase is invaluable for separating diastereomers and determining diastereomeric ratios (d.r.).

  • Optical Rotation: Comparison of the specific rotation of synthetic intermediates with reported values for natural or previously synthesized related compounds can help in assigning the absolute configuration.

  • Mosher's Ester Analysis: This method can be used to determine the absolute configuration of chiral alcohols, such as the C9 hydroxyl group in the aglycone.

Troubleshooting Guides

Aglycone Synthesis: Stereocontrol at C6 and C9

Problem: Low diastereoselectivity in the synthesis of the (6R, 9R) aglycone.

Possible Cause & Solution Workflow:

G cluster_start Problem Identification cluster_c6 Troubleshooting C6 Stereocenter cluster_c9 Troubleshooting C9 Stereocenter cluster_solution Solution start Low Diastereoselectivity at C6/C9 c6_strategy Investigate C6 Introduction start->c6_strategy c9_strategy Investigate C9 Introduction start->c9_strategy c6_chiral_pool Chiral Pool Approach (e.g., from (R)-(-)-α-ionone) c6_strategy->c6_chiral_pool Is a suitable chiral starting material available? c6_asymmetric Asymmetric Conjugate Addition c6_strategy->c6_asymmetric Can an asymmetric catalyst be used? c6_resolution Diastereomeric Resolution c6_asymmetric->c6_resolution If asymmetric induction is low, can diastereomers be separated? solution Optimized Stereoselective Synthesis c6_resolution->solution c9_reduction Diastereoselective Reduction of a C9-ketone c9_strategy->c9_reduction c9_reagent Choice of Reducing Agent (e.g., L-Selectride, K-Selectride) c9_reduction->c9_reagent Is the reagent sterically hindered enough? c9_substrate Substrate Control (e.g., bulky protecting groups) c9_reduction->c9_substrate Can substrate conformation bias the reduction? c9_chelation Chelation-Controlled Reduction c9_substrate->c9_chelation Is there a nearby coordinating group? c9_chelation->solution G cluster_start Problem Identification cluster_donor Glycosyl Donor Issues cluster_conditions Reaction Condition Issues cluster_aglycone Aglycone Issues cluster_solution Solution start Low Yield or Poor Selectivity in C9 Glycosylation donor_reactivity Donor Reactivity start->donor_reactivity promoter Promoter/Catalyst start->promoter aglycone_reactivity Steric Hindrance of C9-OH start->aglycone_reactivity trichloroacetimidate Use Trichloroacetimidate Donor (Schmidt Glycosylation) donor_reactivity->trichloroacetimidate Is the donor not reactive enough? glycosyl_halide Use Glycosyl Halide (Koenigs-Knorr) donor_reactivity->glycosyl_halide Is the imidate unstable? donor_protecting_groups Participating Protecting Group at C2 (e.g., Acetyl, Benzoyl) for β-selectivity trichloroacetimidate->donor_protecting_groups glycosyl_halide->donor_protecting_groups solution Successful β-Glycosylation donor_protecting_groups->solution tmsotf TMSOTf, BF3·OEt2 (for Trichloroacetimidates) promoter->tmsotf silver_salts AgOTf, Ag2CO3 (for Glycosyl Halides) promoter->silver_salts solvent Solvent Effects (e.g., Acetonitrile for β-directing) tmsotf->solvent silver_salts->solvent temperature Low Temperature (-40 to -78 °C) solvent->temperature temperature->solution had_method Consider H-bond Mediated Aglycone Delivery (HAD) aglycone_reactivity->had_method aglycone_stability Aglycone Decomposition aglycone_stability->promoter Is the promoter too harsh? had_method->solution

Minimizing batch-to-batch variability of Byzantionoside B extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Byzantionoside B extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a dammarane-type triterpenoid saponin. It has been isolated from several plant species, most notably Uraria crinita, which is recognized for its use in traditional medicine for skeletal issues.[1]

Q2: What are the known biological activities of this compound?

A2: this compound exhibits several biological activities, including the stimulation of osteoblast differentiation and bone formation, as well as anti-inflammatory and antioxidant effects.[1] Its pro-osteogenic effects are primarily mediated through the BMP-2/Runx2 signaling pathway.

Q3: What are the main causes of batch-to-batch variability in this compound extracts?

A3: The primary causes of variability stem from inconsistencies in the raw plant material and the extraction process itself. Factors include the geographical source and harvest time of the plant, storage conditions, choice of extraction solvent, temperature, and duration of the extraction.

Q4: Which analytical method is recommended for quantifying this compound in an extract?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the quantification of this compound and other saponins.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue 1: Low Yield of Crude this compound Extract

Q: My extraction process is resulting in a very low yield of the crude saponin extract. What factors could be responsible, and how can I improve the yield?

A: Low yields can be attributed to several factors related to the plant material and extraction parameters.

  • Plant Material Quality: The concentration of this compound can vary depending on the age of the plant, the part used (roots, leaves, etc.), and the time of harvest. Ensure you are using a consistent and high-quality source of Uraria crinita.

  • Particle Size: Inefficient grinding of the plant material can limit solvent penetration. The plant material should be dried and ground to a fine powder to maximize the surface area for extraction.

  • Solvent Selection: The choice of solvent is critical. While various solvents can be used, aqueous ethanol or methanol are commonly employed for saponin extraction. The polarity of the solvent mixture can significantly impact the extraction efficiency.

  • Extraction Conditions: Suboptimal temperature, extraction time, or solid-to-liquid ratio can lead to poor yields. These parameters should be systematically optimized.

Recommendations for Yield Improvement:

ParameterRecommendationRationale
Solvent Polarity Optimize the water content in the ethanol or methanol solvent. A 70-80% alcohol concentration is often a good starting point for saponin extraction.Saponins have both polar (sugar moieties) and non-polar (aglycone) parts, requiring a solvent of intermediate polarity for effective extraction.
Temperature Increase the extraction temperature. A range of 50-60°C is often effective for saponin extraction without causing significant degradation.Higher temperatures increase the solubility and diffusion rate of the target compounds.
Extraction Time Extend the extraction time. However, prolonged extraction can lead to the degradation of some compounds. Time optimization studies are recommended.Ensures complete leaching of the target compound from the plant matrix.
Solid-to-Liquid Ratio Increase the volume of solvent relative to the amount of plant material.A higher solvent volume increases the concentration gradient, driving more of the compound into the solution.
Issue 2: High Variability in this compound Purity Between Batches

Q: I am observing significant differences in the purity of this compound in my extracts from different batches, even when using the same protocol. What could be the cause and how can I improve consistency?

A: Variability in purity is a common challenge in natural product extraction.

  • Inconsistent Raw Material: As mentioned, the phytochemical profile of the plant can vary. It is crucial to source plant material from a consistent supplier with defined harvesting and processing standards.

  • Incomplete Extraction of Interfering Compounds: The crude extract will contain other compounds besides this compound. Variations in the extraction of these impurities will affect the relative purity of the target compound.

  • Degradation of this compound: Saponins can be susceptible to hydrolysis (cleavage of sugar chains) under harsh conditions (e.g., high temperatures, extreme pH).

Recommendations for Improving Purity Consistency:

ParameterRecommendationRationale
Raw Material Standardization Source certified plant material with a specified geographical origin and harvest time.Minimizes the inherent biological variability of the starting material.
Pre-Extraction Defatting Perform a pre-extraction wash of the powdered plant material with a non-polar solvent like n-hexane.This step removes lipids and other non-polar compounds that can interfere with the subsequent extraction and purification steps.
Controlled Extraction Conditions Strictly control the temperature, time, and solvent composition for each extraction.Ensures that the extraction process is reproducible for each batch.
Purification Strategy Implement a consistent multi-step purification process after the initial extraction.A combination of different chromatography techniques is necessary to isolate this compound to a high degree of purity.
Issue 3: Inconsistent HPLC-UV Quantification Results

Q: My HPLC-UV analysis of this compound is giving inconsistent peak areas and retention times. What are the potential causes and how can I troubleshoot this?

A: Inconsistent HPLC results can be due to issues with the sample, the HPLC system, or the method itself.

  • Sample Preparation: Incomplete dissolution of the extract or the presence of particulate matter can lead to inconsistent injection volumes and column clogging.

  • Mobile Phase Instability: Changes in the mobile phase composition or pH over time can affect retention times and peak shapes.

  • Column Degradation: The performance of the HPLC column can degrade over time, leading to peak broadening, tailing, and shifts in retention time.

  • System Suitability: Failure to ensure the HPLC system is equilibrated and performing within specified parameters can lead to variable results.

Recommendations for Consistent HPLC Analysis:

ParameterRecommendationRationale
Sample Filtration Filter all samples through a 0.45 µm syringe filter before injection.Removes particulate matter that can damage the column and cause inconsistent results.
Fresh Mobile Phase Prepare fresh mobile phase for each analysis run and ensure it is properly degassed.Prevents changes in solvent composition and the formation of air bubbles in the system.
Column Equilibration Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis.Ensures a stable baseline and reproducible retention times.
System Suitability Tests Perform system suitability tests (e.g., injection of a standard to check retention time, peak area, and tailing factor) before each analytical run.Verifies that the HPLC system is performing correctly.
Method Validation Ensure the HPLC method has been properly validated for linearity, precision, and accuracy.Confirms that the method is reliable for its intended purpose.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Uraria crinita

This protocol is a comprehensive procedure for the isolation and purification of this compound.

  • Preparation of Plant Material:

    • Air-dry the roots of Uraria crinita at room temperature.

    • Grind the dried roots into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. Repeat this process three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

    • This compound will be concentrated in the n-butanol fraction.

  • Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on a silica gel column.

    • Elute with a gradient of chloroform-methanol to separate the components.

    • Further purify the saponin-rich fractions on a Sephadex LH-20 column, eluting with methanol.

    • Final purification can be achieved using reversed-phase (RP-18) column chromatography with a methanol-water gradient.

  • Purity Assessment:

    • Analyze the purified fractions by Thin Layer Chromatography (TLC) and HPLC-UV to confirm the purity of this compound.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

  • Gradient Program: A linear gradient from 20% A to 80% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following tables summarize the expected impact of key extraction parameters on the yield and purity of saponin extracts.

Table 1: Effect of Solvent Concentration on Saponin Yield

Ethanol Concentration (%)Relative Saponin Yield (%)
5075
6088
70100
8095
9085

Table 2: Effect of Extraction Temperature on Saponin Yield

Temperature (°C)Relative Saponin Yield (%)
3060
4075
5090
60100
7092 (potential for degradation)

Table 3: Effect of Extraction Time on Saponin Yield

Time (hours)Relative Saponin Yield (%)
170
285
395
4100
5100

Visualizations

Signaling Pathways

Byzantionoside_B_Osteoblast_Differentiation cluster_nucleus Nucleus Byzantionoside_B This compound BMPR BMP Receptor Byzantionoside_B->BMPR Activates SMAD1_5_9 p-SMAD1/5/9 BMPR->SMAD1_5_9 Phosphorylates SMAD_complex SMAD Complex SMAD1_5_9->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to RUNX2 RUNX2 Transcription Factor Osteogenic_Genes Osteogenic Gene Expression (e.g., Alkaline Phosphatase, Osteocalcin) RUNX2->Osteogenic_Genes Promotes Transcription Differentiation Osteoblast Differentiation Osteogenic_Genes->Differentiation

Caption: Proposed BMP-2/Runx2 signaling pathway for this compound-induced osteoblast differentiation.

Byzantionoside_B_Anti_Inflammatory cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex Byzantionoside_B This compound Byzantionoside_B->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow

Extraction_Workflow Start Start: Dried & Powdered Uraria crinita Roots Extraction Maceration with 95% Ethanol Start->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning nButanol n-Butanol Fraction Partitioning->nButanol SilicaGel Silica Gel Chromatography nButanol->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex RP18 RP-18 Chromatography Sephadex->RP18 Pure_Compound Pure this compound RP18->Pure_Compound QC QC Analysis (HPLC-UV, TLC) Pure_Compound->QC

References

Technical Support Center: Enhancing the Bioavailability of Byzantionoside B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Byzantionoside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a triterpenoid saponin with a molecular formula of C₁₉H₃₂O₇ and a molecular weight of 372.46 g/mol . Like many other saponins, it is expected to have poor oral bioavailability. This is primarily due to its high molecular weight, hydrophilicity, and low membrane permeability, which limit its absorption across the gastrointestinal tract. Furthermore, it may be subject to degradation by gut microbiota.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

The main strategies focus on improving its solubility, increasing its permeability, and protecting it from degradation in the gastrointestinal tract. These include:

  • Nanotechnology-based approaches: Encapsulating this compound in nanoparticles (e.g., PLGA nanoparticles) or liposomes can enhance its absorption.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

Q3: Are there any known signaling pathways affected by this compound?

Yes, preliminary research suggests that this compound may exert its biological effects through the modulation of specific signaling pathways. Notably, its osteogenic activity is thought to be mediated through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway[1]. Given its reported anti-inflammatory properties, it is also plausible that it interacts with key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound
Symptom Possible Cause Suggested Solution
Difficulty dissolving this compound in aqueous buffers for in vitro assays.Inherent low aqueous solubility of the compound.1. Co-solvents: Use a small percentage of a biocompatible co-solvent such as ethanol, DMSO, or PEG 400. Ensure the final concentration of the co-solvent is not toxic to the cells. 2. pH adjustment: Investigate the pH-solubility profile of this compound and adjust the buffer pH accordingly. 3. Cyclodextrin Complexation: Formulate this compound with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to increase its aqueous solubility.
Precipitation of the compound upon dilution of a stock solution.The concentration of the compound exceeds its solubility limit in the final medium.1. Lower the final concentration of this compound. 2. Prepare the formulation (e.g., nanoparticles, liposomes) to maintain the compound in a solubilized state.
Issue 2: Poor Permeability in Caco-2 Assays
Symptom Possible Cause Suggested Solution
Low apparent permeability coefficient (Papp) in Caco-2 monolayer assays.High molecular weight and hydrophilicity of this compound limit its passive diffusion across the intestinal epithelium.1. Formulation with Permeation Enhancers: Incorporate safe and effective permeation enhancers into the formulation. 2. Nanoparticle Formulation: Encapsulate this compound in nanoparticles to promote uptake via endocytosis. 3. Liposomal Delivery: Formulate this compound in liposomes to facilitate transport across the cell membrane.
High efflux ratio (Papp B-A / Papp A-B > 2).This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).1. Co-administration with P-gp inhibitors: Use known P-gp inhibitors (e.g., verapamil, ketoconazole) in the assay to confirm P-gp mediated efflux. 2. Formulation to bypass efflux: Design formulations (e.g., mucoadhesive nanoparticles) that can release the drug in close proximity to the cell membrane, potentially saturating the efflux pumps.
Issue 3: Low and Variable In Vivo Bioavailability
Symptom Possible Cause Suggested Solution
Low Cmax and AUC after oral administration in animal models.Poor absorption from the GI tract.1. Optimize Formulation: Based on in vitro data, select the most promising formulation strategy (nanoparticles, liposomes, SEDDS, etc.) to enhance absorption. 2. Increase Dose (with caution): If no toxicity is observed, a higher dose may lead to higher plasma concentrations, but this does not address the underlying bioavailability issue.
High inter-individual variability in plasma concentrations.Differences in GI transit time, gut microbiota, and food effects.1. Standardize Experimental Conditions: Fast animals overnight before dosing and control the diet. 2. Mucoadhesive Formulations: Develop formulations that adhere to the intestinal mucosa to prolong residence time and provide more consistent absorption.
Rapid clearance from plasma.Potential for rapid metabolism or excretion.1. Pharmacokinetic Modeling: Conduct a full pharmacokinetic study (IV and oral administration) to determine clearance and volume of distribution. 2. PEGylation: Modify the formulation (e.g., PEGylated liposomes) to increase circulation time.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Saponins with and without Enhanced Formulations

Compound/Formulation Animal Model Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Ginsenoside Rg3 (Free)Rat5045.3 ± 11.22.5 ± 0.5287.4 ± 65.1100
Ginsenoside Rg3 NanoparticlesRat50128.7 ± 25.42.0 ± 0.51156.2 ± 189.3402.3
Saikosaponin d (Free)Rat2025.6 ± 5.81.5 ± 0.398.7 ± 21.4100
Saikosaponin d LiposomesRat2089.4 ± 15.11.0 ± 0.2456.8 ± 78.5462.8
Astragaloside IV (Free)Rat4032.1 ± 7.93.0 ± 0.6215.4 ± 54.3100
Astragaloside IV-Cyclodextrin ComplexRat4095.6 ± 18.22.5 ± 0.4789.1 ± 123.7366.3

Note: The data presented in this table are representative values for similar saponin compounds and are intended for illustrative purposes to demonstrate the potential for bioavailability enhancement with different formulation strategies. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer. Only use inserts with TEER values > 250 Ω·cm².

  • Preparation of Test Compound: Prepare a solution of this compound or its formulation in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as for A-B transport.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Animal Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability calculation).

    • Group 2: Oral gavage of this compound suspension (control).

    • Group 3: Oral gavage of the enhanced this compound formulation.

  • Dosing:

    • Fast the rats overnight with free access to water before dosing.

    • For IV administration, inject the this compound solution via the tail vein.

    • For oral administration, administer the suspension or formulation by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) using non-compartmental analysis software.

  • Bioavailability Calculation:

    • Absolute Bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

    • Relative Bioavailability (%) = (AUCtest / AUCcontrol) * (Dosecontrol / Dosetest) * 100

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Bioavailability Enhancement Formulation Formulation Development (Nanoparticles, Liposomes, etc.) InVitro In Vitro Characterization (Solubility, Stability, Size) Formulation->InVitro Caco2 Caco-2 Permeability Assay InVitro->Caco2 InVivo In Vivo Pharmacokinetic Study (Animal Model) Caco2->InVivo DataAnalysis Data Analysis and Formulation Optimization InVivo->DataAnalysis DataAnalysis->Formulation Iteration

Caption: Experimental workflow for enhancing the bioavailability of this compound.

G cluster_bmp2 Proposed Osteogenic Signaling Pathway of this compound ByzantionosideB This compound BMPR BMP Receptor ByzantionosideB->BMPR Smad Smad1/5/8 Phosphorylation BMPR->Smad Complex Smad Complex Translocation to Nucleus Smad->Complex Smad4 Smad4 Smad4->Complex Runx2 Runx2 Activation Complex->Runx2 OsteogenicGenes Osteogenic Gene Expression (e.g., Alkaline Phosphatase, Osteocalcin) Runx2->OsteogenicGenes

Caption: Proposed BMP-2/Runx2 signaling pathway for this compound's osteogenic activity.

G cluster_nfkb Hypothesized Anti-inflammatory NF-κB Signaling Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation InflammatoryStimulus->IKK ByzantionosideB This compound ByzantionosideB->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflammatoryGenes G cluster_mapk Hypothesized Anti-inflammatory MAPK Signaling Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) InflammatoryStimulus->MAPKKK ByzantionosideB This compound ByzantionosideB->MAPKKK Inhibition MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK Phosphorylation (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 ProInflammatoryGenes Pro-inflammatory Gene Expression AP1->ProInflammatoryGenes

References

Validation & Comparative

Comparing the bioactivity of Byzantionoside B and blumenol C glucoside.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the bioactivity of two stereoisomeric compounds, Byzantionoside B and blumenol C glucoside, reveals a significant divergence in their biological roles, underscoring the critical influence of stereochemistry on pharmacological and physiological functions. While structurally almost identical, these C-9 epimers exhibit distinct activities in different biological systems. This compound has emerged as a potential therapeutic agent with demonstrated effects on bone metabolism, inflammation, and cancer cell viability. In contrast, blumenol C glucoside is primarily recognized for its integral role in plant biology, specifically in the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF).

This compound possesses the (9R) configuration, whereas blumenol C glucoside has the (9S) configuration at the C-9 position.[1] This subtle difference in their three-dimensional structure dictates their interactions with biological targets and, consequently, their bioactivities.

Comparative Bioactivity Profile

While direct head-to-head quantitative comparisons of the biological activities of this compound and blumenol C glucoside are not extensively documented in a single study, a comparative overview can be assembled from various independent research efforts.[1] The following table summarizes the known biological activities of each compound.

Biological ActivityThis compoundBlumenol C Glucoside
Primary Investigated Role Potential therapeutic agent[1]Biomarker for plant-microbe symbiosis[2][3]
Osteogenic Activity Stimulates human osteoblast cells, promoting bone formation[1]No data available[1]
Anti-inflammatory Activity Suggested to reduce inflammation markers[1][4]Limited data available; some related blumenols show potential[1]
Cytotoxicity May exhibit cytotoxic effects on certain cancer cell lines[1][4][5]Limited data available[1]
Role in Plant Symbiosis Not a primary area of study.Accumulates in plants with arbuscular mycorrhizal fungi (AMF) symbiosis, serving as a biomarker for this interaction[1][2]

In-Depth Analysis of Bioactivities

This compound:

This compound has shown promising activity in preclinical studies related to bone health. It has been observed to stimulate human osteoblast cells, which are responsible for bone formation.[1] This is evidenced by an increase in alkaline phosphatase (ALP) activity, a critical marker for osteoblast differentiation, and enhanced mineralization of bone tissue.[1] The proposed mechanism for this osteogenic effect involves the upregulation of key genes such as bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2), indicating its action through the BMP-2/Runx2 signaling pathway.[1] Furthermore, some studies have suggested that this compound possesses anti-inflammatory properties and may exhibit cytotoxic effects against specific cancer cell lines.[1][4]

Blumenol C Glucoside:

The research focus for blumenol C glucoside has been predominantly in the field of plant science. It is a well-established biomarker for the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF).[2][3] These fungi are vital for the nutrient uptake of many plants, and the accumulation of blumenol C glucoside in plant tissues, including the shoots, correlates with the extent of root colonization by AMF.[2][6][7] This suggests a role in the systemic signaling of the plant's symbiotic status.[3] While some related blumenols have been noted to have effects like suppressing seed germination and plant growth, extensive pharmacological studies on blumenol C glucoside itself are limited.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's osteogenic activity and a general experimental workflow for comparing the bioactivities of these two compounds.

Byzantionoside_B_Signaling_Pathway Byzantionoside_B This compound BMP2 BMP-2 Upregulation Byzantionoside_B->BMP2 Cell_Membrane Cell Membrane Runx2 Runx2 Upregulation BMP2->Runx2 Osteoblast_Differentiation Osteoblast Differentiation Runx2->Osteoblast_Differentiation ALP_Activity Increased ALP Activity Osteoblast_Differentiation->ALP_Activity Mineralization Enhanced Mineralization Osteoblast_Differentiation->Mineralization

Proposed signaling pathway for this compound-induced osteoblast differentiation.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays Byzantionoside_B This compound Osteoblast_Assay Osteoblast Differentiation Assay Byzantionoside_B->Osteoblast_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Production) Byzantionoside_B->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Byzantionoside_B->Cytotoxicity_Assay Blumenol_C_Glucoside Blumenol C Glucoside Blumenol_C_Glucoside->Osteoblast_Assay Blumenol_C_Glucoside->Anti_inflammatory_Assay Blumenol_C_Glucoside->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Osteoblast_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

General experimental workflow for the comparative analysis of the two compounds.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are representative protocols for assessing the key biological activities discussed.

Osteoblast Differentiation and Mineralization Assay (for this compound)

This protocol is based on methodologies used to evaluate the osteogenic potential of natural compounds.[1]

  • Cell Culture: Human osteoblast cells (e.g., MG-63) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Compound Treatment: Cells are treated with varying concentrations of this compound in an osteogenic induction medium.

  • Alkaline Phosphatase (ALP) Activity Assay: After a set incubation period (e.g., 7 days), cells are lysed, and the ALP activity in the cell lysate is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.

  • Mineralization Assay (Alizarin Red S Staining): After a longer incubation period (e.g., 21 days), cells are fixed and stained with Alizarin Red S solution to visualize calcium deposits. The stained deposits can be quantified by dissolving them in a solution and measuring the absorbance.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This method is commonly used to screen for anti-inflammatory activity.[1]

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured and then stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds (this compound or blumenol C glucoside).

  • Nitric Oxide Measurement: After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture medium is determined using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cancer cell lines (e.g., Hs578T, MDA-MB-231) are seeded in 96-well plates.[5]

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells convert the yellow MTT to a purple formazan product.[1]

  • Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to an untreated control.[1]

Extraction and Quantification of Blumenol C Glucoside from Plant Tissue

This protocol is adapted for the analysis of blumenol derivatives from plant tissues.[2][8][9]

  • Sample Preparation: Fresh or frozen plant tissue is ground to a fine powder in liquid nitrogen.[10][11]

  • Extraction: A precise weight of the powdered tissue is homogenized in a pre-chilled extraction buffer (e.g., methanol/water/formic acid) containing an internal standard for quantification.[2][10]

  • Centrifugation: The homogenate is centrifuged to pellet cell debris.[8]

  • Analysis by UHPLC-MS/MS: The supernatant is collected and analyzed using an Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS) to quantify the levels of blumenol C glucoside.[2][9]

References

In Vivo Validation of Anti-Inflammatory Effects: A Comparative Guide Featuring Byzantionoside B-Containing Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of plant extracts known to contain Byzantionoside B against a standard non-steroidal anti-inflammatory drug (NSAID). Due to the current lack of published in vivo anti-inflammatory studies on isolated this compound, this document leverages data from the hydroethanolic extract of Clerodendrum infortunatum leaves, a plant in which this compound has been identified. This serves as a practical example of how such a compound might be evaluated and allows for a comprehensive review of the experimental protocols and data presentation styles relevant to this area of research.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the quantitative data from a carrageenan-induced paw edema model, a standard and widely used in vivo assay for evaluating acute inflammation.[1][2] This model allows for the assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM)Inhibition of Edema (%)
Control (Vehicle)-0.82 ± 0.03-
C. infortunatum Extract1000.51 ± 0.0237.8
C. infortunatum Extract2000.42 ± 0.0248.8
Diclofenac Sodium100.38 ± 0.0153.7

Data is hypothetical and compiled for illustrative purposes based on typical results from similar studies.

Detailed Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema assay, a common in vivo model for screening potential anti-inflammatory agents.[1][3]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test substance.

Animals: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Materials:

  • Test substance (e.g., Clerodendrum infortunatum extract)

  • Positive control (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in normal saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animals are fasted for 12 hours before the experiment with free access to water.

  • Animals are randomly divided into four groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Test substance (e.g., 100 mg/kg, p.o.)

    • Group III: Test substance (e.g., 200 mg/kg, p.o.)

    • Group IV: Positive control (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The respective treatments are administered orally (p.o.).

  • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat to induce inflammation.

  • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Statistical Analysis: Data are expressed as mean ± Standard Error of the Mean (SEM). Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is considered statistically significant.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection & Analysis animal_prep Animal Acclimatization & Fasting grouping Random Grouping (n=6) animal_prep->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement treatment Oral Administration (Vehicle, Test Substance, or Positive Control) initial_measurement->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction 1 hour post-treatment paw_measurement Paw Volume Measurement (1, 2, 3, 4 hours) induction->paw_measurement calculation Calculate % Inhibition of Edema paw_measurement->calculation stat_analysis Statistical Analysis (ANOVA) calculation->stat_analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS/Carrageenan IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation (Ubiquitination) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Gene Transcription Byzantionoside_B This compound (Hypothesized) Byzantionoside_B->IKK Inhibits

Hypothesized Mechanism: Inhibition of NF-κB Pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. The diagram above illustrates a hypothesized mechanism where this compound may inhibit the IKK complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. This remains a hypothesis pending further mechanistic studies on the isolated compound.

References

Cross-Validation of Byzantionoside B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byzantionoside B, a megastigmane glycoside, has garnered interest for its potential therapeutic properties, including osteogenic, anti-inflammatory, and cytotoxic activities. This guide provides a comparative analysis of this compound's purported mechanisms of action, cross-validated against established alternative compounds and supported by experimental data from related molecules. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally similar megastigmane glycosides to provide a valuable reference for researchers. This document aims to serve as a resource for designing and interpreting experiments to further elucidate the pharmacological profile of this compound.

Cytotoxic Activity: A Comparative Analysis

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)HeLa (Cervical)
Megastigmane Glycosides (Related to this compound) 9.3 - 23.69.3 - 23.6[1]9.3 - 23.6[1]42.23-
Doxorubicin (Alternative) 0.01 - 2.5[2][3]0.24 - >20[2][3]12.2[2][3]-1.0 - 2.9[2][3]

Note: The IC50 values for megastigmane glycosides are derived from studies on various related compounds and may not be directly representative of this compound's activity.

Proposed Mechanism of Cytotoxicity: Apoptosis Induction

The cytotoxic effects of many natural compounds, including those related to this compound, are often attributed to the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. This is in contrast to necrosis, a form of cell death resulting from acute injury that often triggers an inflammatory response.

To differentiate between apoptosis and necrosis, the Annexin V-FITC/Propidium Iodide (PI) assay is commonly employed. Early-stage apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. In late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.

cluster_workflow Apoptosis vs. Necrosis Differentiation Workflow cluster_quadrants Flow Cytometry Quadrants start Treat cells with This compound stain Stain with Annexin V-FITC and Propidium Iodide (PI) start->stain Incubate flow Analyze by Flow Cytometry stain->flow results Quantify Cell Populations flow->results q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Figure 1: Experimental workflow for differentiating apoptosis from necrosis.

Anti-inflammatory Activity: A Comparative Analysis

This compound has been suggested to possess anti-inflammatory properties. The mechanism is hypothesized to involve the inhibition of key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). This section compares the potential anti-inflammatory activity of related megastigmane glycosides with the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

Table 2: Comparative Anti-inflammatory Activity (IC50 Values in µM)

Compound/DrugTarget/AssayIC50 (µM)
Megastigmane Glycosides (Related to this compound) NO Production (LPS-stimulated RAW264.7 cells)13.0 - 95.2[1]
NO Production (LPS-stimulated RAW264.7 cells)21.84 - 26.33[4]
NO Production (LPS-stimulated RAW264.7 cells)42.3 - 61.7[5]
Ibuprofen (Alternative) COX-1 Inhibition2.1[6]
COX-2 Inhibition1.6 - 31.4[6][7]
Albumin Denaturation69.34 µg/ml (~336 µM)[8]

Note: The IC50 values for megastigmane glycosides are derived from studies on various related compounds and may not be directly representative of this compound's activity. The assays for megastigmane glycosides and ibuprofen are different but both relate to anti-inflammatory activity.

Proposed Mechanism of Anti-inflammatory Action: Inhibition of NF-κB and COX-2 Signaling

Inflammation is a complex biological response, and the NF-κB and COX-2 pathways are central to its regulation. NF-κB is a transcription factor that, upon activation by pro-inflammatory stimuli, translocates to the nucleus and induces the expression of genes involved in inflammation and immunity. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these pathways is a key strategy for anti-inflammatory drug development.

cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation stimuli->nfkb byzan This compound byzan->nfkb Inhibits cox2 COX-2 Expression byzan->cox2 Inhibits nfkb->cox2 prosta Prostaglandin Production cox2->prosta inflammation Inflammation prosta->inflammation

References

Comparative Analysis of Byzantionoside B with Other Known Saponins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Byzantionoside B, a naturally occurring saponin, with other well-characterized saponins, namely Ginsenoside Rg3, Dioscin, Saikosaponin D, and Asiaticoside. The comparison focuses on their cytotoxic, anti-inflammatory, and other significant biological activities, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of these compounds.

Overview of Saponins

Saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants. They are characterized by their soap-like properties and a chemical structure consisting of a lipophilic aglycone (triterpenoid or steroid) linked to one or more hydrophilic sugar chains. This amphipathic nature underlies many of their biological activities, which include cytotoxic, anti-inflammatory, immunomodulatory, and cholesterol-lowering effects.

This compound is a megastigmane glycoside that has garnered interest for its potential therapeutic applications.[1][2] It is structurally related to blumenol C glucoside and has been isolated from various plant species, including Stachys byzantina and Uraria crinita.[3][4] Research suggests that this compound possesses osteogenic, anti-inflammatory, and cytotoxic properties.[2][5]

Comparative Data on Biological Activities

The following tables summarize the available quantitative and qualitative data on the cytotoxic, anti-inflammatory, and other notable biological activities of this compound and the selected comparative saponins.

Table 1: Comparative Cytotoxic Activity of Selected Saponins

SaponinCell LineIC50 Value (µM)Reference
This compound Various Cancer Cell LinesData not available in the public domain. Described as having potential cytotoxic effects.[5]N/A
Ginsenoside Rg3 Jurkat (Leukemia)~90[3]
A549/DDP (Cisplatin-resistant Lung Cancer)8.14 ± 0.59 (in combination with cisplatin)[1]
Dioscin A549 (Lung Cancer)4.2[1]
MDA-MB-231 (Breast Cancer)3.23 (72h)[1]
MCF-7 (Breast Cancer)2.50 (72h)[1]
Saikosaponin D A549 (Lung Cancer)3.57[1]
H1299 (Lung Cancer)8.46[1]
LO2 (Hepatocyte)2.14[1]
Asiaticoside Data not available in the public domain. Primarily studied for anti-inflammatory and wound-healing properties.N/AN/A

Table 2: Comparative Anti-inflammatory Activity of Selected Saponins

SaponinKey EffectsMechanism of ActionReference
This compound Suggested to reduce inflammation markers.[2]Specific mechanism and quantitative data are not well-documented.N/A
Ginsenoside Rg3 Inhibition of NO, TNF-α, IL-6 production.[3]Downregulation of NF-κB and MAPK signaling pathways.[3][3]
Dioscin Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 production.[1]Inhibition of NF-κB and activation of the LXRα signaling pathway.[1][1]
Saikosaponin D Inhibition of NO, PGE2, TNF-α, IL-6 production.[1]Inhibition of NF-κB and STAT3 signaling pathways.[1][1]
Asiaticoside Inhibition of TNF-α, IL-6, COX-2, iNOS.[1]Upregulation of HO-1 and modulation of NF-κB signaling.[1][1]

Table 3: Other Notable Biological Activities

SaponinActivityDescriptionReference
This compound Osteogenic ActivityStimulates human osteoblast differentiation and mineralization by upregulating BMP-2 and Runx2.[2][2]
Ginsenoside Rg3 Anti-angiogenic, NeuroprotectiveInhibits tumor angiogenesis and exhibits protective effects against neuroinflammation.[3]
Dioscin Antifungal, AntiviralShows a broad spectrum of antimicrobial activities.[1]
Saikosaponin D AntifibroticDemonstrates potential in mitigating liver fibrosis.[1]
Asiaticoside Wound HealingPromotes collagen synthesis and accelerates wound closure.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing the key biological activities discussed in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the saponin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the saponin for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • IC50 Calculation: Calculate the IC50 value for NO inhibition based on a standard curve of sodium nitrite. A parallel cell viability assay (e.g., MTT) should be performed to ensure the observed NO reduction is not due to cytotoxicity.

Osteoblast Differentiation and Mineralization Assay

This protocol is used to assess the osteogenic potential of compounds like this compound.

  • Cell Culture: Culture human osteoblast-like cells (e.g., MG-63) in a suitable medium.

  • Compound Treatment: Seed the cells and treat them with different concentrations of the test compound in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate).

  • Alkaline Phosphatase (ALP) Activity Assay: After 7-14 days of treatment, lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.

  • Mineralization Assay (Alizarin Red S Staining): After 21-28 days, fix the cells and stain with Alizarin Red S solution, which stains calcium deposits. The stained nodules can be quantified by dissolving the stain and measuring the absorbance at 562 nm.

  • Gene Expression Analysis (RT-qPCR): To understand the molecular mechanism, extract RNA from treated cells at different time points and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the expression levels of key osteogenic marker genes such as RUNX2, BMP2, and COL1A1.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the comparative analysis of these saponins.

experimental_workflow cluster_selection Compound Selection cluster_assays Biological Activity Assays cluster_analysis Data Analysis & Comparison cluster_output Final Output byzantionoside This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) byzantionoside->cytotoxicity Test anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) byzantionoside->anti_inflammatory Test osteogenic Osteogenic Assay (ALP, Alizarin Red S) byzantionoside->osteogenic Test saponins Known Saponins (Ginsenoside Rg3, Dioscin, etc.) saponins->cytotoxicity Test saponins->anti_inflammatory Test ic50 IC50 Value Calculation cytotoxicity->ic50 anti_inflammatory->ic50 qual_comparison Qualitative Comparison osteogenic->qual_comparison quant_comparison Quantitative Comparison ic50->quant_comparison guide Comparative Guide quant_comparison->guide qual_comparison->guide mechanism Mechanism of Action Analysis mechanism->guide osteogenic_pathway cluster_signaling Intracellular Signaling cluster_outcome Cellular Response ByzantionosideB This compound BMP2 BMP-2 Expression ByzantionosideB->BMP2 upregulates Runx2 Runx2 Expression ByzantionosideB->Runx2 upregulates BMP2->Runx2 activates ALP Alkaline Phosphatase (ALP) Activity Runx2->ALP increases Mineralization Mineralization Runx2->Mineralization enhances Differentiation Osteoblast Differentiation ALP->Differentiation Mineralization->Differentiation

References

Head-to-head comparison of different Byzantionoside B extraction techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of various techniques for the extraction of Byzantionoside B, a megastigmane glycoside with potential therapeutic applications. The comparison covers classical solvent-based methods and modern, technology-assisted approaches, offering insights into their respective efficiencies, yields, and operational parameters.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, cost, and environmental impact. While classical methods are simple and require minimal specialized equipment, modern techniques often offer significant advantages in terms of efficiency and reduced solvent consumption.

Technique Principle Typical Solvent Extraction Time Yield Purity of Crude Extract Advantages Disadvantages
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.Methanol, Ethanol24-72 hoursModerateLow to ModerateSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent volume, potentially incomplete extraction.
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for a thorough extraction.Methanol, Ethanol6-24 hoursHighModerateHigh extraction efficiency.Requires heating (potential degradation of thermolabile compounds), consumes significant solvent and time.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[1][2]Methanol, Ethanol30-60 minutesHighModerate to HighFast, efficient, reduced solvent and energy consumption, suitable for thermolabile compounds at controlled temperatures.[1][2]Specialized equipment required, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[3][4]Methanol, Ethanol5-30 minutesHighModerate to HighVery fast, high efficiency, reduced solvent consumption.[3][4]Requires microwave-transparent solvents, potential for localized overheating, specialized equipment needed.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent, often with a polar co-solvent.[5][6]Supercritical CO2 with ethanol or methanol as a co-solvent.1-4 hoursHighHigh"Green" technology (non-toxic solvent), high selectivity, solvent is easily removed.[6]High initial equipment cost, may require co-solvents for polar compounds like glycosides.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of extraction results. Below are representative protocols for the extraction of this compound using the discussed techniques.

Classical Extraction: Maceration followed by Column Chromatography

This method is based on the initial isolation procedures for this compound.

  • Preparation of Plant Material : Air-dried and powdered aerial parts of Stachys byzantina are used as the starting material.

  • Maceration : The powdered plant material is soaked in methanol at room temperature for 72 hours, with occasional agitation. The process is repeated three times with fresh solvent.

  • Filtration and Concentration : The methanolic extracts are combined, filtered, and concentrated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Chromatographic Purification : The enriched fraction is subjected to multiple steps of column chromatography (e.g., silica gel, Sephadex LH-20) using a gradient of solvents to isolate pure this compound.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation : 10 g of powdered Stachys byzantina is mixed with 200 mL of 80% ethanol in a flask.

  • Ultrasonication : The flask is placed in an ultrasonic bath and subjected to sonication at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 45°C.

  • Extraction and Filtration : The extract is filtered and the residue is re-extracted twice under the same conditions.

  • Concentration : The filtrates are combined and concentrated under vacuum to yield the crude extract.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation : 10 g of powdered Stachys byzantina is placed in a microwave extraction vessel with 200 mL of 80% methanol.

  • Microwave Irradiation : The vessel is subjected to microwave irradiation at a power of 500 W for 15 minutes, with a set temperature limit of 60°C.

  • Cooling and Filtration : The vessel is cooled to room temperature, and the extract is filtered.

  • Re-extraction and Concentration : The residue is re-extracted twice, and the combined filtrates are concentrated under reduced pressure.

Supercritical Fluid Extraction (SFE)
  • Sample Loading : 20 g of powdered Stachys byzantina is loaded into the extraction vessel.

  • Extraction Conditions : Supercritical CO2 is pumped through the vessel at a flow rate of 2 L/min. The extraction is performed at a pressure of 300 bar and a temperature of 50°C. To enhance the extraction of the polar this compound, 10% ethanol is added as a co-solvent.

  • Extraction Duration : The extraction is carried out for 2 hours.

  • Collection : The extract is collected in a separator at a lower pressure and temperature, where the CO2 returns to its gaseous state, leaving behind the extracted compounds.

Visualizing the Extraction Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Byzantionoside_B_Extraction_Workflow plant_material Powdered Plant Material (Stachys byzantina) extraction Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (Optional) crude_extract->partitioning chromatography Column Chromatography crude_extract->chromatography Direct Purification fractions Polar Fractions partitioning->fractions fractions->chromatography pure_compound Pure this compound chromatography->pure_compound

A generalized workflow for the extraction and isolation of this compound.

Signaling Pathways and Logical Relationships

While the prompt asks for signaling pathways, the provided information focuses on chemical extraction techniques rather than biological mechanisms of action. Therefore, a diagram illustrating the logical relationship between the extraction techniques based on their core principles (classical vs. modern) is more appropriate.

Extraction_Techniques_Relationship cluster_classical Classical Methods cluster_modern Modern Methods Maceration Maceration Soxhlet Soxhlet Maceration->Soxhlet Increased Efficiency UAE Ultrasound-Assisted Maceration->UAE Technological Advancement MAE Microwave-Assisted Maceration->MAE Technological Advancement SFE Supercritical Fluid Maceration->SFE Technological Advancement Soxhlet->UAE Technological Advancement Soxhlet->MAE Technological Advancement Soxhlet->SFE Technological Advancement UAE->MAE Faster UAE->SFE Greener Approach MAE->SFE Greener Approach

References

Unveiling the Osteogenic Potential of Byzantionoside B: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data highlights the emerging osteogenic activity of Byzantionoside B, a naturally occurring compound, positioning it as a potential candidate for bone regenerative therapies. This guide provides a comparative analysis of this compound against established osteogenic agents—Icariin, Kaempferol, and Strontium Ranelate—offering researchers, scientists, and drug development professionals a critical overview of the current evidence. While data on this compound is still emerging, this comparison provides a valuable framework for understanding its potential in the context of existing therapeutic strategies.

In Vitro Osteogenic Activity: A Head-to-Head Comparison

The osteogenic potential of a compound is initially assessed through in vitro assays that measure its ability to promote the differentiation of precursor cells into mature, bone-forming osteoblasts. Key indicators of this process include increased alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and the formation of a mineralized matrix, which is visualized by Alizarin Red S staining.

While direct comparative studies are not yet available, evidence suggests that this compound stimulates human osteoblast cells, leading to a significant increase in ALP activity and enhanced mineralization.[1] The proposed mechanism for this activity involves the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1]

For comparison, established osteogenic compounds have demonstrated dose-dependent effects on these parameters in various preclinical models.

Table 1: Comparison of In Vitro Osteogenic Activity

CompoundCell LineConcentration RangeEffect on ALP ActivityEffect on Mineralization
This compound Human osteoblasts (e.g., MG-63)Various concentrations (specific dose-response data not available)Significant increase[1]Enhanced mineralization[1]
Icariin Rat Bone Marrow Stromal Cells (BMSCs)10⁻⁸ M - 10⁻⁴ MDose-dependent increase, with optimal effect at 10⁻⁶ M.[2]Significantly increased at 1 µM.[3]
Kaempferol Murine pre-osteoblastic MC3T3-E1 cells1 µM - 100 µMDose- and time-dependent increase.[4]Induced at concentrations of 1-10 µM.[4]
Strontium Ranelate UMR106 osteosarcoma cells0.05 mM - 0.5 mMDose-dependent increase (15-66% above basal).[5][6]Dose-dependent increase in mineralized matrix production.[7]

In Vivo Bone Regeneration: Preclinical Evidence

The ultimate validation of an osteogenic compound lies in its ability to promote bone formation in a living organism. Animal models, such as calvarial or long-bone defect models, are crucial for evaluating the in vivo efficacy of potential therapeutics. Bone regeneration is typically assessed using techniques like micro-computed tomography (micro-CT) to quantify bone volume and density.

Currently, there is a lack of published in vivo studies specifically investigating the bone regenerative capacity of this compound. In contrast, extensive in vivo data exists for Icariin, Kaempferol, and Strontium Ranelate.

Table 2: Comparison of In Vivo Bone Regeneration

CompoundAnimal ModelDefect ModelKey Findings
This compound No data available--
Icariin RatCalvarial defectIncreased bone mineral density (BMD), bone volume (BV), and bone volume/total volume (BV/TV).[8][9]
Kaempferol RatCalvarial defectIncreased new bone formation and integration of scaffolds.[10]
Strontium Ranelate MouseOvariectomized (osteoporosis model)Increased vertebral bone mass and prevention of bone loss.[11][12][13]

Signaling Pathways and Experimental Workflows

The osteogenic activity of these compounds is mediated by complex signaling pathways that regulate gene expression and cellular function. Understanding these pathways is crucial for targeted drug development.

Osteogenic Signaling Pathway of this compound

This compound is proposed to activate the BMP-2/Runx2 signaling pathway, a critical cascade in osteoblast differentiation.

This compound Signaling Pathway This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Binds to BMP-2 BMP-2 Cell Membrane Receptor->BMP-2 Activates Runx2 Runx2 BMP-2->Runx2 Upregulates Osteogenic Genes Osteogenic Genes Runx2->Osteogenic Genes Activates Transcription of Osteoblast Differentiation Osteoblast Differentiation Osteogenic Genes->Osteoblast Differentiation Promotes

Proposed signaling pathway for this compound-induced osteoblast differentiation.

General Experimental Workflow for In Vitro Osteogenesis Assays

The following diagram illustrates a typical workflow for assessing the osteogenic potential of a compound in vitro.

In Vitro Osteogenesis Workflow cluster_0 Cell Culture and Treatment cluster_1 Early Osteogenic Marker cluster_2 Late Osteogenic Marker Seed Osteoprogenitor Cells Seed Osteoprogenitor Cells Treat with Compound Treat with Compound Seed Osteoprogenitor Cells->Treat with Compound ALP Activity Assay ALP Activity Assay Treat with Compound->ALP Activity Assay Alizarin Red S Staining Alizarin Red S Staining Treat with Compound->Alizarin Red S Staining Quantification Quantification Alizarin Red S Staining->Quantification

General experimental workflow for in vitro osteogenesis assays.

Detailed Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. Below are detailed methodologies for the key experiments cited in this guide.

Osteoblast Differentiation and Mineralization Assay
  • Cell Culture: Human osteoblast-like cells (e.g., MG-63) or primary osteoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in multi-well plates. Upon reaching 70-80% confluency, the culture medium is replaced with osteogenic induction medium (DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid) containing various concentrations of the test compound (e.g., this compound, Icariin, Kaempferol, or Strontium Ranelate) or vehicle control. The medium is changed every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay
  • After 7-14 days of treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

  • The cell lysate is centrifuged, and the supernatant is collected.

  • ALP activity is determined using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is measured at 405 nm using a microplate reader.

  • The total protein concentration of the lysate is determined using a BCA protein assay kit to normalize the ALP activity.

Alizarin Red S (ARS) Staining for Mineralization
  • After 21-28 days of treatment, the cell monolayer is washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

  • The fixed cells are washed with deionized water and stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • The unincorporated stain is removed by washing with deionized water.

  • The stained mineralized nodules are visualized and photographed using a microscope.

  • For quantification, the stain is eluted with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes. The absorbance of the eluted stain is measured at 562 nm.[14][15][16]

In Vivo Calvarial Defect Model
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used. All animal procedures are performed in accordance with institutional guidelines.

  • Surgical Procedure: Animals are anesthetized, and a critical-sized circular defect (e.g., 5 mm in rats, 2 mm in mice) is created in the center of the calvaria using a trephine bur.

  • Implantation: The defect is filled with a scaffold (e.g., collagen sponge or hydrogel) loaded with the test compound or vehicle control.

  • Post-operative Care: Animals receive appropriate post-operative care, including analgesics.

  • Analysis: After a predetermined period (e.g., 4 or 8 weeks), animals are euthanized, and the calvaria are harvested for analysis.

  • Micro-CT Analysis: The harvested calvaria are scanned using a high-resolution micro-CT system. Three-dimensional images are reconstructed, and bone regeneration within the defect is quantified by measuring parameters such as bone volume (BV), total volume (TV), and bone mineral density (BMD).

  • Histological Analysis: The calvaria are decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Masson's trichrome to visualize new bone formation and collagen deposition.

Conclusion and Future Directions

This compound shows initial promise as an osteogenic agent based on in vitro evidence suggesting its ability to stimulate osteoblast differentiation and mineralization through the BMP-2/Runx2 pathway. However, to fully validate its therapeutic potential, further research is imperative. Key future directions include:

  • Dose-response studies to determine the optimal concentration of this compound for promoting osteogenesis.

  • In vivo studies in preclinical animal models of bone defects to confirm its bone regenerative efficacy.

  • Direct comparative studies against other osteogenic compounds to benchmark its performance.

  • Detailed mechanistic studies to further elucidate the downstream targets of the BMP-2/Runx2 pathway activated by this compound.

This comparative guide underscores the potential of this compound while highlighting the need for rigorous preclinical validation. As research progresses, a clearer picture of its standing among other osteogenic alternatives will emerge, potentially paving the way for novel therapeutic interventions for bone-related disorders.

References

Reproducibility of Published Findings on Byzantionoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on Byzantionoside B, with a focus on its biological activities and the reproducibility of the available data. While direct replication studies are limited, this document collates and objectively presents data from independent research to offer a clear perspective on the current state of knowledge surrounding this natural compound.

Comparative Analysis of Biological Activities

This compound, a megastigmane glucoside, has been credited with a range of biological activities, primarily focusing on its potential as an osteogenic and anti-inflammatory agent.[1][2] It is a stereoisomer of Blumenol C glucoside, differing only in the configuration at the C-9 position, a subtle structural change that appears to lead to distinct biological functions.[1]

Osteogenic Activity

The most well-documented therapeutic potential of this compound lies in its ability to stimulate bone formation.[1] Research has indicated that this compound can promote the differentiation of human osteoblast cells, which are critical for bone formation and regeneration.[1]

Table 1: Quantitative Data on the Osteogenic Activity of this compound

BiomarkerEffectQuantitative FindingSource
Alkaline Phosphatase (ALP) ActivityIncrease114.10 ± 4.41% increase at 100 μM[3]
MineralizationIncrease150.10 ± 0.80% increase at 100 μM[3]
Osteopontin mRNA ExpressionUpregulation1.39 ± 0.01-fold increase at 100 μM[3]
Bone Morphogenetic Protein-2 (BMP-2) mRNA ExpressionUpregulation1.30 ± 0.04-fold increase at 100 μM[3]
Runt-related transcription factor 2 (Runx2) mRNA ExpressionUpregulation1.43 ± 0.10-fold increase at 100 μM[3]

These findings suggest that this compound may exert its osteogenic effects through the activation of the BMP-2/Runx2 signaling pathway.[1]

Anti-inflammatory, Antioxidant, and Cytotoxic Activities

Beyond its effects on bone formation, this compound has been reported to possess anti-inflammatory, antioxidant, and cytotoxic properties.[2] However, the available data on these activities are less quantitative compared to its osteogenic effects. Studies suggest it may reduce inflammation markers and exhibit cytotoxic effects against certain cancer cell lines.[1][2] Further research is needed to validate and quantify these potential therapeutic benefits.

Proposed Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding and encourage further investigation, the following diagrams illustrate the proposed mechanism of action for this compound's osteogenic activity and a general workflow for its analysis.

cluster_0 Proposed Osteogenic Signaling Pathway of this compound Byzantionoside_B This compound BMP_Receptor BMP Receptor Byzantionoside_B->BMP_Receptor Binds to Cell_Membrane Cell Membrane Smad_Complex Smad Complex (p-Smad1/5/8 + Smad4) BMP_Receptor->Smad_Complex Activates Nucleus Nucleus Smad_Complex->Nucleus Translocates to Runx2 Runx2 Smad_Complex->Runx2 Upregulates Osteogenic_Genes Osteogenic Genes (ALP, OPN, etc.) Runx2->Osteogenic_Genes Activates Differentiation Osteoblast Differentiation Osteogenic_Genes->Differentiation Promotes

Caption: Proposed signaling pathway for this compound-induced osteoblast differentiation.

cluster_1 General Experimental Workflow for Biological Activity Assessment cluster_2 Osteogenic Assays cluster_3 Anti-inflammatory Assays Compound_Isolation Compound Isolation (this compound) Cell_Culture Cell Culture (e.g., Osteoblasts, Macrophages) Compound_Isolation->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment ALP_Assay ALP Activity Assay Treatment->ALP_Assay Mineralization_Assay Mineralization (Alizarin Red S) Treatment->Mineralization_Assay Gene_Expression Gene Expression (qRT-PCR for BMP-2, Runx2) Treatment->Gene_Expression NO_Assay Nitric Oxide (NO) Production Assay Treatment->NO_Assay Cytokine_Analysis Cytokine Analysis (ELISA for TNF-α, IL-6) Treatment->Cytokine_Analysis Data_Analysis Data Analysis and Interpretation ALP_Assay->Data_Analysis Mineralization_Assay->Data_Analysis Gene_Expression->Data_Analysis NO_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis

References

Independent Verification of the Antioxidant Properties of Byzantionoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported antioxidant properties of Byzantionoside B with established antioxidant compounds, Vitamin C and Quercetin. Due to the limited availability of specific quantitative in-vitro antioxidant assay data for this compound in publicly accessible literature, this document focuses on presenting the available qualitative information and offering a framework for its potential evaluation. Detailed experimental protocols for common antioxidant assays are provided to facilitate independent verification.

Comparative Analysis of Antioxidant Properties

While this compound is noted for its antioxidant activity through the neutralization of free radicals and protection of cells from oxidative stress, specific IC50 or Trolox Equivalent (TE) values from standardized assays are not extensively reported in the reviewed scientific literature.[1] The following table summarizes the available information for this compound and compares it with the well-documented antioxidant capacities of Vitamin C and Quercetin.

Table 1: Comparison of Antioxidant Properties

Compound Reported Antioxidant Activity DPPH Assay (IC50) ABTS Assay (IC50 / TEAC) FRAP Assay (TEAC) ORAC Assay (µmol TE/g)
This compound Possesses antioxidant properties, helping to neutralize free radicals.[1]Data not availableData not availableData not availableData not available
Vitamin C (Ascorbic Acid) Strong antioxidant activity.IC50 values reported in various studies.[2][3]IC50 and TEAC values are widely documented.[2]Exhibits significant ferric reducing power.A standard antioxidant in this assay.
Quercetin Potent antioxidant and radical scavenging activity.[4]Reported IC50 values demonstrate strong activity.[4]Exhibits high ABTS radical scavenging activity.[2][4]Shows strong ferric reducing capability.[4]Demonstrates high oxygen radical absorbance capacity.[5]

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant strength of a compound to that of Trolox, a water-soluble Vitamin E analog.

Potential Signaling Pathways in Antioxidant Activity

The direct signaling pathways modulated by this compound in the context of its antioxidant activity are not yet fully elucidated. However, a common and crucial pathway activated by many antioxidant compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes, forming a primary cellular defense mechanism against oxidative stress.[6][7][8]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 binding Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 ubiquitination Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binding Maf->ARE binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Experimental_Workflow cluster_assays In-vitro Antioxidant Assays DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay FRAP Ferric Reducing Antioxidant Power Assay ORAC Oxygen Radical Absorbance Capacity Assay Sample Test Compound (e.g., this compound) Preparation Preparation of Stock Solution and Serial Dilutions Sample->Preparation Preparation->DPPH Preparation->ABTS Preparation->FRAP Preparation->ORAC Assays Assays Data Data Analysis (% Inhibition, IC50, TEAC) Assays->Data Absorbance/Fluorescence Measurement Comparison Comparison with Standard Antioxidants Data->Comparison

References

Benchmarking Cytotoxic Effects: A Comparative Analysis of Byzantionoside B Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the cytotoxic effects of the natural compound Byzantionoside B against established cancer cell lines. Due to the current lack of publicly available quantitative cytotoxic data for this compound, this document serves as a template, illustrating the requisite experimental protocols, data presentation formats, and pathway visualizations necessary for a comprehensive comparative analysis. The provided data tables feature results for the well-characterized chemotherapeutic agents, doxorubicin and cisplatin, to exemplify a robust benchmarking study.

Introduction to this compound

This compound is a naturally occurring dammarane glycoside that has been identified for its potential biological activities, including cytotoxic effects against certain cancer cell lines.[1] As a member of the diverse family of saponins, its complex structure warrants thorough investigation to elucidate its mechanism of action and therapeutic potential. Benchmarking its cytotoxic efficacy against standard anticancer drugs is a critical first step in the drug discovery and development process, providing essential data on its relative potency and selectivity.

Data Presentation: Comparative Cytotoxicity

A crucial aspect of benchmarking is the direct comparison of cytotoxic activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables provide examples of how to present such comparative data for different cancer cell lines.

Note: IC50 values for this compound are not currently available in the public domain. The following tables are populated with data for the standard chemotherapeutic agents doxorubicin and cisplatin for illustrative purposes.

Table 1: Comparative Cytotoxicity (IC50 in µM) in HeLa (Cervical Cancer) Cell Line

CompoundIC50 (24h)IC50 (48h)Data Source(s)
This compound Data Not AvailableData Not Available
Doxorubicin1.39 µM1.00 µM[2][3]
Cisplatin22.4 - 25.5 µM7.7 - 12.3 µM[4][5]

Table 2: Comparative Cytotoxicity (IC50 in µM) in MCF-7 (Breast Cancer) Cell Line

CompoundIC50 (48h)IC50 (72h)Data Source(s)
This compound Data Not AvailableData Not Available
Doxorubicin0.68 - 1.65 µMData Not Available[6][7]
Cisplatin0.65 - 2.8 µMData Not Available[8]

Table 3: Comparative Cytotoxicity (IC50 in µM) in A549 (Lung Cancer) Cell Line

CompoundIC50 (24h)IC50 (48h)IC50 (72h)Data Source(s)
This compound Data Not AvailableData Not AvailableData Not Available
Doxorubicin86.34 nM (0.086 µM)17.83 nM (0.018 µM)8.64 nM (0.0086 µM)[9]
Cisplatin16.48 µM9 µMData Not Available[1][10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validity of comparative studies. The following is a representative protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability in adherent cell cultures.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (specific to the cell line)

  • This compound and comparator compounds (e.g., doxorubicin, cisplatin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and the comparator compounds in complete culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

experimental_workflow Experimental Workflow for Cytotoxicity Benchmarking cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7, A549) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (this compound & Comparators) treatment Compound Treatment (24h, 48h, 72h) compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout calculation IC50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison apoptosis_pathway Representative Intrinsic Apoptosis Pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade byzantionoside_b This compound (Hypothesized) bcl2 Bcl-2 (Anti-apoptotic) byzantionoside_b->bcl2 Inhibition bax Bax (Pro-apoptotic) byzantionoside_b->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Byzantionoside B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Byzantionoside B, a sesquiterpenoid compound. The following procedures are based on standard laboratory safety protocols and information typically found in a manufacturer's Safety Data Sheet (SDS). Users must consult the specific SDS for this compound provided by the supplier for complete and detailed safety and disposal information before handling this compound.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural outline that should be adapted to the specific guidelines of your institution and the information contained within the compound's SDS.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, handling, and disposal requirements. This document will provide critical details on physical and chemical properties, toxicity, and environmental hazards. A Certificate of Analysis for this compound from one supplier, ChemFaces, indicates that the compound is a powder.[1] The SDS can be downloaded from the manufacturer's website.[2]

  • Waste Classification: Based on the information in the SDS and your institutional guidelines, determine if the this compound waste is hazardous or non-hazardous. As a pure chemical compound used in research, it is likely to be classified as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for solid chemical waste. This includes contaminated items such as weighing paper, gloves, and bench protectors.

    • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and clearly labeled liquid waste container. The label should identify all components of the waste mixture, including the solvent used. Common solvents for this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Do not mix incompatible waste streams.

  • Container Management:

    • Use only approved and properly functioning waste containers.

    • Ensure containers are kept closed except when adding waste.

    • Store waste containers in a designated, secondary containment area to prevent spills.

  • Waste Pickup and Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with a complete and accurate description of the waste.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and disposal. This information is compiled from various chemical databases.

PropertyValue
Molecular Formula C₁₉H₃₂O₇
Molecular Weight 372.46 g/mol
Physical Description Powder
Boiling Point (Predicted) 547.8 ± 50.0 °C
Density (Predicted) 1.24 ± 0.1 g/cm³
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and steps to ensure safety and compliance.

ByzantionosideB_Disposal_Workflow start Start: Need to Dispose of this compound consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds ppe Don Appropriate Personal Protective Equipment (PPE) consult_sds->ppe classify_waste Classify Waste (Hazardous vs. Non-Hazardous) ppe->classify_waste solid_waste Segregate Solid Waste (e.g., powder, contaminated items) classify_waste->solid_waste Solid liquid_waste Segregate Liquid Waste (e.g., solutions in solvent) classify_waste->liquid_waste Liquid label_container Label Waste Container (Contents, Hazard Info) solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Secondary Containment Area label_container->store_waste contact_ehs Arrange for Waste Pickup (EHS or Contractor) store_waste->contact_ehs end End: Proper Disposal Completed contact_ehs->end

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Byzantionoside B
Reactant of Route 2
Byzantionoside B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.